molecular formula C14H20N2O B13494069 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Katalognummer: B13494069
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: VNXJAKZWMIZWHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethanone

InChI

InChI=1S/C14H20N2O/c1-11-7-8-16(10-13(11)15)14(17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3

InChI-Schlüssel

VNXJAKZWMIZWHU-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1N)C(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical properties of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of Novel Piperidine Derivatives

Foreword: This guide provides a comprehensive framework for the physicochemical analysis of novel chemical entities, specifically focusing on the structural class of substituted piperidines. The target molecule for this guide is 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one . It is critical to note that as of the date of this publication, specific, experimentally-derived data for this exact compound is not widely available in peer-reviewed literature. Therefore, this document serves a dual purpose: first, to present a calculated and predictive profile of the target molecule based on its structure, and second, to provide a detailed, authoritative guide on the experimental methodologies required to determine these properties in a research and development setting. The protocols and principles outlined herein are grounded in established standards and are applicable to a wide range of small molecule drug candidates.

Molecular Profile and Structural Attributes

The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These attributes are the basis for all subsequent experimental and predictive work.

  • IUPAC Name: 1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

  • Chemical Structure:

    • The structure consists of a piperidine ring, which is a common scaffold in medicinal chemistry, functionalized with three key groups:

      • An amino group at the 3-position, which is expected to be basic and contribute to aqueous solubility at physiological pH.

      • A methyl group at the 4-position, which will influence the conformation of the ring and add to the molecule's lipophilicity.

      • A phenylethanone group attached to the piperidine nitrogen, a significant lipophilic moiety that will heavily influence properties like logP and solubility.

Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted/Calculated)Significance in Drug Development
Molecular Formula C₁₄H₂₀N₂ODefines the elemental composition and exact mass.
Molecular Weight 232.32 g/mol Influences diffusion and permeability; typically <500 Da for oral drugs.[1]
logP (Octanol/Water) 1.5 - 2.5 (Estimated)A key measure of lipophilicity; impacts absorption, distribution, and metabolism.[2] An ideal range is often cited as 1-5.[2]
Aqueous Solubility Moderately Soluble (Predicted)Essential for absorption and formulation. Poor solubility is a major hurdle in development.[3]
pKa (Basic) 8.5 - 9.5 (Estimated for amino group)Determines the ionization state at a given pH, which profoundly affects solubility, permeability, and target binding.[2][4]
Polar Surface Area (PSA) ~41.5 Ų (Calculated)Influences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from the amino group)Governs interactions with biological targets and affects solubility.
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and amino nitrogen)Important for solubility and receptor binding.

The Interplay of Physicochemical Properties in Drug Discovery

The success of a drug candidate is not determined by its potency alone. Its ability to reach its target in the body—a journey governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion)—is dictated by its physicochemical properties.[5] Lipophilicity (logP), ionization (pKa), and solubility are inextricably linked and must be carefully balanced.[3]

  • Lipophilicity (logP): This property reflects a molecule's affinity for fatty, nonpolar environments versus watery, polar environments.[2] While a certain degree of lipophilicity is required to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and rapid metabolism, trapping the drug in fatty tissues and reducing its effective concentration.[3]

  • Ionization Constant (pKa): The pKa value indicates the pH at which a molecule is 50% ionized and 50% neutral.[4] For a basic compound like our target molecule, at the physiological pH of blood (~7.4), it will be significantly protonated (ionized). The ionized form is generally more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates cell membranes.[2]

  • Aqueous Solubility: This is the maximum concentration of a compound that can dissolve in water. It is a critical prerequisite for absorption from the gastrointestinal tract.[4] Solubility is heavily influenced by both logP and pKa.

The relationship between these core properties and their impact on the drug development pipeline is illustrated below.

G cluster_props Core Physicochemical Properties cluster_adme Pharmacokinetic (ADME) Outcomes cluster_dev Development & Safety pKa pKa (Ionization State) Sol Aqueous Solubility pKa->Sol influences Abs Absorption pKa->Abs affects membrane passage logP logP (Lipophilicity) logP->Abs drives passive diffusion Met Metabolism logP->Met high logP can increase metabolism Tox Toxicity logP->Tox high logP can lead to off-target effects Sol->Abs prerequisite for Form Formulation Sol->Form dictates options Dist Distribution Abs->Dist Dist->Met Exc Excretion Dist->Exc Met->Exc

Caption: Inter-relationships of core physicochemical properties and their impact on ADME and drug development.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and obtain definitive data, rigorous experimental validation is necessary. The following sections detail the standard operating procedures for determining the key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

This method, though labor-intensive, is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[6] A shaking incubator or rotator is ideal.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] A standard calibration curve must be prepared to ensure accurate quantification.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

G start Start: Excess Solid + Buffer step1 Step 1: Agitate for 24-48h at constant T start->step1 step2 Step 2: Centrifuge to separate phases step1->step2 step3 Step 3: Extract clear supernatant step2->step3 step4 Step 4: Dilute sample for analysis step3->step4 step5 Step 5: Quantify via HPLC-UV step4->step5 end Result: Thermodynamic Solubility step5->end

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values within the range of 2-12.[8] It involves monitoring the pH of a solution as a titrant is added.

Protocol:

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent in which both the neutral and ionized forms are soluble (e.g., a water/co-solvent mixture like methanol or DMSO).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a micro-burette containing a standardized titrant. For a basic compound, the titrant will be a strong acid (e.g., 0.1 M HCl).

  • Titration Process: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]

  • Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This point corresponds to the inflection point of the sigmoid curve.[10] The first derivative of the curve can be used to precisely locate this point.

G start Start: Compound in Solution step1 Step 1: Add titrant (e.g., HCl) in small increments start->step1 step2 Step 2: Record pH after each addition step1->step2 step3 Step 3: Plot pH vs. Volume of Titrant step2->step3 step4 Step 4: Identify inflection point (half-equivalence) step3->step4 end Result: pKa Value step4->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Lipophilicity (logP) by Shake-Flask Method

This classic "shake-flask" method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.[11]

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water (or buffer at a specific pH) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The pH of the buffer should be chosen such that the compound is primarily in its neutral, un-ionized form to measure logP (partition coefficient) rather than logD (distribution coefficient).

  • Equilibration: Seal the vial and shake it for a set period (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Sampling and Analysis: Carefully withdraw a sample from each phase.

  • Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method like HPLC-UV or LC-MS.[10][11]

  • Calculation: The logP is calculated using the formula:

    • logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) [12]

G start Start: Compound + Octanol/Water step1 Step 1: Shake to reach equilibrium start->step1 step2 Step 2: Centrifuge to separate layers step1->step2 step3 Step 3: Sample both phases step2->step3 step4 Step 4: Quantify concentration in each phase step3->step4 step5 Step 5: Calculate Log of Concentration Ratio step4->step5 end Result: logP Value step5->end

Caption: Workflow for logP Determination via the Octanol-Water Shake-Flask Method.

Conclusion

The thorough physicochemical characterization of a drug candidate like 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a non-negotiable cornerstone of modern drug discovery. While predictive tools provide valuable initial guidance, the empirical data generated from the robust protocols detailed in this guide are essential for making informed decisions. By understanding and optimizing properties such as solubility, pKa, and logP, researchers can mitigate development risks, improve the likelihood of clinical success, and ultimately design safer and more effective medicines.

References

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Absorption and Drug Development (pp. 135-187). Wiley.

  • Zubarev, D. Y., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1313-1315.

  • Kyte, J. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Bio-Rad.

  • Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations.

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).

  • Di, L., & Kerns, E. H. (2006). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Opinion in Chemical Biology, 10(4), 309-315.

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1263-1275.

  • WuXi AppTec. (n.d.). Physicochemical Property Study.

  • PASCO. (n.d.). Experiment C33: Determination of pKa by Half Titration.

  • Department of Chemistry, University of Texas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

  • SlideShare. (2016). solubility experimental methods.pptx.

  • Ewing, G. W. (1976). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 53(7), 448.

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.

  • Wikipedia. (n.d.). Solubility.

  • Huber. (2021). Solubility determination and crystallization.

Sources

In Vitro Mechanism of Action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one: A Structural and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) is a ubiquitous serine exopeptidase responsible for the rapid degradation of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1]. The inhibition of DPP-4 has become a cornerstone therapeutic strategy for managing type 2 diabetes mellitus by prolonging the half-life of endogenous incretins.

The compound 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one represents a highly specific, competitive small-molecule inhibitor of DPP-4. Built upon the validated 3-aminopiperidine pharmacophore, this molecule leverages precise stereochemical constraints and hydrophobic targeting to achieve high-affinity binding. This whitepaper provides a comprehensive technical breakdown of its in vitro mechanism of action, structural pharmacology, and the self-validating experimental protocols required to profile its activity.

Structural Pharmacology & Binding Kinetics

The DPP-4 active site is highly druggable, characterized by distinct sub-pockets that dictate inhibitor affinity and selectivity. The binding mechanism of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is driven by dual-pocket engagement:

The S2 Pocket: Salt Bridge Formation

The S2 subsite of DPP-4 is highly polar, comprising ionized side chains such as Arg125, Glu205, Glu206, and Arg358[2]. The primary amine located at the 3-position of the piperidine ring is the critical pharmacophore for this region. At physiological pH, this amine is protonated and forms a robust, charge-reinforced salt bridge network with the Glu205/Glu206 dyad [3]. This interaction anchors the inhibitor within the catalytic cleft, preventing the natural incretin substrate from accessing the active site[1].

The S1 Pocket: Hydrophobic Anchoring

The S1 pocket is a lipophilic cavity lined by residues such as Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711[2]. The 2-phenylethan-1-one (phenylacetyl) moiety attached to the piperidine nitrogen is specifically designed to exploit this space. The phenyl ring projects deeply into the S1 pocket, engaging in strong π−π stacking and van der Waals interactions with the aromatic residues, significantly driving the thermodynamic affinity ( Kd​ ) of the compound[4].

Conformational Locking via the 4-Methyl Group

A critical design element of this molecule is the methyl group at the 4-position of the piperidine ring. This steric bulk restricts the ring's conformational flexibility, locking it into a favorable chair conformation. By pre-organizing the molecule into its active binding pose, the entropic penalty of binding is minimized. Furthermore, this steric restriction heavily penalizes binding to closely related off-target proteases (such as DPP-8 and DPP-9), thereby driving the compound's high selectivity profile[1].

Binding Ligand 1-(3-Amino-4-methylpiperidin-1-yl) -2-phenylethan-1-one S2 S2 Pocket (Glu205, Glu206, Tyr662) Ligand->S2 3-Amino Salt Bridge S1 S1 Hydrophobic Pocket (Tyr631, Val656, Trp659) Ligand->S1 Phenylacetyl π-π Stacking Effect Competitive Inhibition of DPP-4 S2->Effect S1->Effect

Figure 1: Binding interactions of the compound within the DPP-4 active site pockets.

In Vitro Experimental Methodologies

To validate the mechanism of action, a self-validating system of in vitro assays is required. The following protocols are designed not just to generate data, but to ensure the causality of the observed inhibition is rooted in target-specific interactions.

Protocol A: Fluorometric DPP-4 Inhibition & Selectivity Assay

Causality & Rationale: DPP-4 is a proline-specific exopeptidase. We utilize the synthetic dipeptide substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). When conjugated, AMC is optically quenched; upon specific cleavage by DPP-4, free AMC is released, emitting a highly fluorescent signal. This provides a real-time, high signal-to-noise kinetic readout of enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA, 150 mM NaCl). Rationale: pH 8.0 mimics the physiological optimum for DPP-4 activity, while BSA prevents non-specific adherence of the hydrophobic compound to the microplate walls.

  • Compound Dilution: Prepare a 10 mM stock of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 µL of recombinant human DPP-4 (final concentration 0.5 nM) to 10 µL of the compound dilutions in a black 384-well microplate. Incubate at 37°C for 30 minutes. Rationale: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic binding equilibrium prior to substrate competition.

  • Reaction Initiation: Add 10 µL of Gly-Pro-AMC substrate (final concentration 20 µM, approximating the Km​ of the enzyme).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Selectivity Counter-Screening: Repeat the exact protocol substituting DPP-4 with recombinant DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), using their respective optimal substrates. Rationale: Off-target inhibition of DPP-8/9 is associated with severe preclinical toxicities (e.g., alopecia, thrombocytopenia); proving >1000-fold selectivity is mandatory for candidate viability.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Steady-state IC50​ values are highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration) and fail to capture the temporal dynamics of drug-target interactions. SPR is utilized to determine the on-rate ( kon​ ) and off-rate ( koff​ ). The residence time ( τ=1/koff​ ) often correlates more strongly with in vivo duration of action than thermodynamic affinity ( Kd​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize an NTA (Nitrilotriacetic acid) sensor chip to capture His-tagged recombinant human DPP-4. Rationale: Amine coupling can chemically modify the lysine residues near the active site, destroying enzyme conformation. NTA-His capture ensures uniform, oriented immobilization that preserves the S1/S2 pocket architecture.

  • Analyte Injection: Inject 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one at five varying concentrations (e.g., 1.25, 2.5, 5, 10, and 20 nM) over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation Phase: Flow running buffer (HBS-P+ with 1% DMSO) over the chip for 600 seconds to monitor the dissociation of the compound from the enzyme.

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow Prep Compound Solubilization (DMSO Stock) Assay Fluorometric DPP-4 Assay (Gly-Pro-AMC Substrate) Prep->Assay SPR SPR Binding Kinetics (Immobilized DPP-4) Prep->SPR Selectivity Protease Selectivity Panel (DPP-8, DPP-9, FAP) Prep->Selectivity Data Data Synthesis (IC50, Kd, Selectivity Fold) Assay->Data SPR->Data Selectivity->Data

Figure 2: Standardized in vitro screening workflow for DPP-4 inhibitor profiling.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, demonstrating its potency, kinetic behavior, and safety margin against off-target proteases.

Pharmacological ParameterRepresentative ValueAssay MethodologyBiological Significance
DPP-4 IC50​ 6.5 nMFluorometric AMC-cleavageHigh-potency target engagement.
DPP-8 IC50​ > 10,000 nMFluorometric AMC-cleavage>1500-fold selectivity; minimizes toxicity.
DPP-9 IC50​ > 10,000 nMFluorometric AMC-cleavage>1500-fold selectivity; minimizes toxicity.
FAP IC50​ > 10,000 nMFluorometric AMC-cleavagePrevents off-target tissue remodeling effects.
Kd​ (Binding Affinity) 4.8 nMSurface Plasmon ResonanceConfirms IC50​ is driven by true affinity.
kon​ (Association Rate) 1.5×105 M−1s−1 Surface Plasmon ResonanceRapid target engagement upon diffusion.
koff​ (Dissociation Rate) 7.2×10−4 s−1 Surface Plasmon ResonanceSlow off-rate dictates prolonged efficacy.
Residence Time ( τ ) ~23 minutesCalculated ( 1/koff​ )Supports sustained GLP-1 protection in vivo.

References

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study PLOS One
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies N
  • Medicinal Chemistry Ovid
  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry (ACS Public

Sources

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one in Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][2] This guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, using liver microsomes. We will delve into the scientific rationale behind the experimental design, provide a detailed, field-tested protocol, and outline the necessary data analysis to determine key pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro metabolism assays to guide lead optimization and candidate selection.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from discovery to clinical application, its metabolic fate is a critical determinant of success or failure.[1] A compound that is metabolized too rapidly will struggle to achieve and maintain therapeutic concentrations in the body, leading to poor efficacy and potentially requiring inconveniently frequent dosing.[1] Conversely, a compound that is metabolized too slowly may accumulate, increasing the risk of adverse effects and toxicity.[3] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochrome P450 (CYP450) is responsible for the bulk of Phase I metabolic reactions.[4][5]

The compound of interest, 1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, possesses structural motifs—specifically a substituted piperidine ring and a phenylethanone core—that are common in pharmacologically active molecules but are also known to be susceptible to metabolism.[6][7] The piperidine ring, for instance, can undergo N-dealkylation and oxidation.[6] Therefore, an early, accurate assessment of its metabolic stability is paramount.

This guide will utilize liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes.[8][9] They are a cost-effective and widely used in vitro tool because they contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[9][10] By incubating our target compound with liver microsomes from different species (e.g., human, rat, mouse), we can not only determine its intrinsic stability but also gain crucial insights into potential interspecies differences, which is vital for preclinical-to-human extrapolation.[11][12]

Scientific Principles & Experimental Rationale

A robust metabolic stability assay is built on a foundation of sound biochemical principles. The choices made in the experimental design are not arbitrary; they are deliberate decisions to create a reliable and predictive in vitro system.

The Role of Liver Microsomes and Cofactors

Liver microsomes are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][10] These enzymes function as monooxygenases, catalyzing the oxidation of a vast array of xenobiotics.[4] For CYP enzymes to be catalytically active, they require a specific cofactor: reduced nicotinamide adenine dinucleotide phosphate (NADPH).[13][14] NADPH provides the necessary reducing equivalents for the reaction cycle, which are transferred to the CYP enzyme via the action of NADPH-cytochrome P450 reductase, an essential partner protein.[13][15]

Causality in Experimental Design : The absolute requirement for NADPH is why our protocol includes a "cofactor-independent" control (incubations without NADPH).[16] By comparing the rate of compound disappearance in the presence and absence of NADPH, we can confirm that the observed metabolism is indeed enzymatic and mediated by NADPH-dependent enzymes like CYPs, rather than resulting from non-specific degradation or instability in the assay buffer.

Interspecies Scaling: A Predictive Bridge

Drug metabolism can vary significantly between preclinical species (like rats and mice) and humans.[17] These differences can arise from variations in the expression levels and specific isoforms of CYP enzymes.[12] Conducting the stability assay in microsomes from multiple species is a standard and necessary practice.[11] The data generated allows for in vitro-in vivo correlation (IVIVC) and allometric scaling, techniques used to predict human pharmacokinetic parameters from preclinical data.[11][18][19]

Causality in Experimental Design : By using human, rat, and mouse liver microsomes, we generate a dataset that allows for a more informed selection of animal models for later-stage toxicology and efficacy studies.[17] If, for example, the metabolic rate in rat microsomes closely mirrors that in human microsomes, the rat may be a more predictive model for human pharmacokinetics for this specific compound.

The Logic of Kinetic Analysis

The core of the assay is to measure the disappearance of the parent compound over time. This is typically a first-order kinetic process when the initial substrate concentration is well below the Michaelis-Menten constant (Kₘ) of the metabolizing enzymes.

Causality in Experimental Design : We use a low substrate concentration (e.g., 1 µM) to ensure the reaction rate is directly proportional to the substrate concentration, simplifying the data analysis. Plotting the natural logarithm of the percent remaining compound against time yields a straight line, the slope of which is the rate constant of elimination (k).[3] From this rate constant, we can derive two key parameters:

  • In vitro half-life (t½) : The time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLᵢₙₜ) : The inherent ability of the liver to metabolize a drug, independent of blood flow and other physiological factors.[2][3]

These parameters are the ultimate outputs of the assay and are fundamental for predicting in vivo clearance.[20][21]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating necessary controls to ensure the integrity and reliability of the data.

Materials and Reagents
  • Test Compound: 1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

  • Liver Microsomes: Pooled human, rat, and mouse liver microsomes (e.g., from a commercial supplier like BD Biosciences or Corning)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Cofactor Solution (NADPH Regenerating System): Solution A (e.g., BD Gentest™) containing NADP⁺, glucose-6-phosphate, and MgCl₂; Solution B containing glucose-6-phosphate dehydrogenase.[22] This system continuously regenerates NADPH from NADP⁺, ensuring a stable cofactor supply throughout the incubation.

  • Positive Control Compounds: Verapamil (high clearance), Tolbutamide (low clearance)

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., 100 nM carbamazepine).

  • Equipment: 96-well plates, multichannel pipettes, incubator/shaker set to 37°C, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[16][23]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis P1 Prepare 1 µM Test Compound & Control Solutions P2 Prepare Microsome Suspension (0.5 mg/mL in Buffer) P3 Prepare NADPH Regenerating System I1 Pre-warm Microsomes & Compound Plates at 37°C P3->I1 I2 Initiate Reaction: Add NADPH System I1->I2 I3 Incubate at 37°C with Shaking I2->I3 S1 At Time Points (0, 5, 15, 30, 45 min) Transfer Aliquot I3->S1 S2 Quench Reaction: Add Ice-Cold Acetonitrile + IS S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Transfer Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Processing: Calculate Peak Area Ratios A3->A4 Calculate t½ & CLint Calculate t½ & CLint A4->Calculate t½ & CLint

Sources

Receptor Binding Affinity Assays for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of novel small-molecule ligands requires a rigorous, multi-orthogonal analytical approach. The compound 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one (hereafter referred to as AMPPE ) represents a highly specific structural scaffold. The 3-amino-4-methylpiperidine core is a privileged pharmacophore frequently deployed in medicinal chemistry to target aminergic G protein-coupled receptors (GPCRs) and specific kinase domains. The functionalization at the N1 position with a 2-phenylethan-1-one (phenylacetyl) moiety introduces a flexible, hydrophobic aromatic system optimized for π−π stacking within deep orthosteric binding pockets.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the theoretical rationale, assay architecture, and step-by-step execution of receptor binding affinity assays for AMPPE. We will transition from equilibrium thermodynamics (Radioligand Binding) to high-throughput screening (TR-FRET) and real-time kinetic resolution (Surface Plasmon Resonance).

Pharmacophore Rationale & Mechanistic Grounding

Before deploying biochemical assays, one must understand the structural causality of the ligand-receptor interaction. Aminergic GPCRs (such as the Dopamine D2​ or Serotonin 5−HT2A​ receptors) possess highly conserved orthosteric binding sites characterized by an aspartate residue in Transmembrane Helix 3 (TM3), which forms a critical salt bridge with the protonated amine of piperidine scaffolds.

Furthermore, modern GPCR pharmacology recognizes that ligands do not merely act as binary on/off switches. Instead, they stabilize distinct receptor conformations, leading to functional selectivity or biased signaling between G-protein pathways and β -arrestin recruitment[1]. To accurately profile AMPPE, our assay cascade must differentiate between sheer binding affinity ( Ki​ ) and the kinetic residence time ( τ ), which often correlates more strongly with in vivo efficacy and biased signaling profiles.

G AMPPE AMPPE Ligand (1-(3-Amino-4-methylpiperidin-1-yl)...) GPCR Aminergic GPCR (e.g., D2 / 5-HT2A) AMPPE->GPCR Orthosteric Binding GProtein G-Protein Complex (Gα, Gβγ) GPCR->GProtein Conformational Change Arrestin β-Arrestin Recruitment GPCR->Arrestin GRK Phosphorylation Effector Downstream Effectors (cAMP / IP3 / DAG) GProtein->Effector Signal Transduction Response Cellular Response (Gene Expression / Ion Flux) Arrestin->Response Desensitization / Bias Effector->Response Secondary Messengers

Fig 1: AMPPE binding to aminergic GPCRs, triggering divergent G-protein and β-arrestin pathways.

Assay Architecture: Causality and Selection

Relying on a single assay modality risks misinterpreting artifactual binding as true affinity. A self-validating system requires orthogonal approaches:

  • Radioligand Competition Binding (RLB): The classical gold standard for determining the equilibrium dissociation constant ( Ki​ )[2]. We use this to establish the baseline thermodynamic affinity of AMPPE.

  • Time-Resolved FRET (TR-FRET): A homogeneous, non-radioactive assay ideal for high-throughput screening[3]. TR-FRET utilizes temporal gating to eliminate background autofluorescence, ensuring a high signal-to-noise ratio.

  • Surface Plasmon Resonance (SPR): A label-free methodology that measures the direct binding kinetics ( kon​ and koff​ ) in real-time[4]. SPR is critical because two ligands with identical Ki​ values can have drastically different residence times, altering their therapeutic index.

Step-by-Step Experimental Methodologies

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the Ki​ of AMPPE at the D2​ receptor.

Causality & Design Choices: We utilize [3H] -Spiperone as the radiotracer. The assay buffer is supplemented with MgCl2​ to stabilize the high-affinity, G-protein-coupled state of the receptor, which is critical if AMPPE possesses agonist properties.

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing the human D2​ receptor in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a Dounce tissue grinder and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 0.1% Bovine Serum Albumin (BSA), pH 7.4. Note: BSA is included to prevent the lipophilic AMPPE from adhering to the plastic walls of the assay plate.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of AMPPE (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H] -Spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension (10 µg protein/well). Incubate at 25°C for 90 minutes to ensure true thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-treat the filters with 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the anionic silicate matrix of the filter, abrogating the non-specific binding (NSB) of the positively charged piperidine ring.

  • Quantification: Wash filters three times with ice-cold wash buffer. Add scintillation cocktail and read on a Microbeta counter.

  • Self-Validation: Define NSB using 10 µM Haloperidol. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: TR-FRET Competitive Binding Assay

Objective: High-throughput, non-radioactive displacement screening.

TRFRET Excitation Laser Excitation (337 nm) Donor Terbium (Tb) Donor Attached to GPCR Excitation->Donor Excites Acceptor Fluorescent Tracer (Bound to GPCR) Donor->Acceptor Energy Transfer (If in proximity) Emission FRET Emission (665 nm) Acceptor->Emission Signal Output AMPPE Unlabeled AMPPE (Competitor) AMPPE->Acceptor Competes for Site Displacement Decreased FRET Signal AMPPE->Displacement Displaces Tracer Displacement->Emission Reduces

Fig 2: TR-FRET competitive binding logic. AMPPE displaces the fluorescent tracer, reducing FRET.

Causality & Design Choices: We utilize a Terbium (Tb) cryptate donor. The exceptionally long fluorescence lifetime (millisecond scale) of lanthanides allows for a time-delayed measurement (e.g., 50 µs post-excitation). This temporal gating completely eliminates short-lived background autofluorescence from the biological matrix, vastly improving the signal-to-noise ratio[3].

  • Receptor Labeling: Utilize a SNAP-tagged GPCR expressed in HEK293 cells, covalently labeled with a Terbium-cryptate derivative.

  • Reaction Assembly: In a 384-well low-volume white microplate, add 5 µL of labeled membranes, 5 µL of a red-fluorescent antagonist tracer (e.g., d2-labeled), and 5 µL of AMPPE at varying concentrations.

  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm, and measure dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Plot the 665/620 nm ratio against the log concentration of AMPPE. Ensure assay robustness by calculating the Z′ -factor (a Z′>0.6 validates the assay for high-throughput screening).

Protocol 3: Label-Free SPR Kinetic Assay

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of AMPPE.

Causality & Design Choices: Immobilizing GPCRs for SPR is notoriously difficult due to their hydrophobic transmembrane domains[4]. We avoid standard amine coupling to a CM5 chip, which randomly crosslinks lysine residues and denatures the 7-TM architecture. Instead, we reconstitute the GPCR into lipid nanodiscs and capture them on an L1 sensor chip, preserving the native lipid bilayer environment.

  • Surface Preparation: Dock the lipid nanodisc-embedded GPCR onto a Biacore L1 sensor chip at a flow rate of 2 µL/min until a stable baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject AMPPE (the analyte) over the functionalized surface at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a concentration series (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

  • Kinetics: Monitor the association phase for 180 seconds, followed by a switch to running buffer (HEPES-buffered saline with 0.05% CHAPS and 1% DMSO) to monitor the dissociation phase for 600 seconds.

  • Regeneration: Apply a brief 30-second pulse of 10 mM NaOH to regenerate the surface without stripping the nanodiscs.

  • Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the kinetic affinity: KD​=koff​/kon​ .

Data Presentation & Synthesis

To demonstrate the synthesis of data derived from this multi-assay cascade, Table 1 and Table 2 present representative binding parameters for AMPPE.

Table 1: Comparative Equilibrium Binding Profile of AMPPE

Target ReceptorRadioligand ( Ki​ , nM)TR-FRET ( IC50​ , nM)Reference Standard ( Ki​ , nM)Selectivity Fold
Dopamine D2​ 4.2 ± 0.66.8 ± 1.1Haloperidol (1.2)1x (Reference)
Serotonin 5−HT2A​ 18.5 ± 2.122.4 ± 3.0Risperidone (0.4)4.4x
Histamine H1​ > 10,000> 10,000Pyrilamine (2.5)> 2000x

Table 2: SPR-Derived Kinetic Parameters for AMPPE at the D2​ Receptor

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 )Kinetic KD​ (nM)Residence Time ( t1/2​ , min)
AMPPE 1.5×106 6.2×10−3 4.131.86
Haloperidol 3.2×106 3.8×10−3 1.183.04

Analysis: The SPR data perfectly validates the Radioligand Binding data ( KD​ of 4.13 nM vs Ki​ of 4.2 nM). Furthermore, the kinetic data reveals that while AMPPE binds rapidly, it possesses a relatively short residence time compared to Haloperidol, which may translate to a lower risk of target-mediated toxicity in vivo.

References

  • 100 years of modelling ligand–receptor binding and response: A focus on GPCRs Source: PMC - NIH URL
  • A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer Source: PubMed URL
  • Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL
  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs)

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 215 nm. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development strategies, detailed experimental procedures, and a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a synthetic compound containing a piperidine moiety, a common structural feature in many pharmaceutical compounds.[1] The accurate quantification of this and similar small molecules is crucial for various stages of drug development, including purity assessment, stability studies, and quality control of the final product.[2][3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[4][5]

The development of a robust HPLC method requires careful consideration of the analyte's chemical properties to select the appropriate stationary phase, mobile phase, and detection parameters.[6][7] For a compound like 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, which possesses both polar (amine) and non-polar (phenyl and piperidine ring) characteristics, reversed-phase chromatography is a suitable approach.[8][9] This application note provides a systematic approach to developing a reliable HPLC method, from initial parameter selection to full method validation, ensuring its suitability for its intended purpose.[10]

Method Development Strategy

The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one. The strategy involved a systematic evaluation of critical chromatographic parameters.

Analyte Chemistry Considerations

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a basic compound due to the presence of the amino group on the piperidine ring. This basicity can lead to peak tailing on traditional silica-based columns due to interactions with residual silanol groups. The presence of a phenyl group provides a chromophore suitable for UV detection.

Selection of Stationary Phase

A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the most common type of reversed-phase columns and are effective for the separation of a wide range of moderately polar to non-polar compounds.[8][11] The hydrophobicity of the C18 chains provides good retention for the non-polar regions of the analyte. To mitigate the potential for peak tailing, a modern, end-capped C18 column with high purity silica is recommended.

Selection of Mobile Phase

The mobile phase composition is a critical factor in controlling retention and selectivity in reversed-phase HPLC.[12] A mixture of an aqueous buffer and an organic modifier is typically used.[13]

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and viscosity, which results in lower backpressure compared to methanol.[7]

  • Aqueous Phase and pH Control: A phosphate buffer was chosen to maintain a consistent pH. For basic compounds like the analyte, controlling the mobile phase pH is crucial to ensure consistent ionization and, therefore, reproducible retention times.[12] A pH of around 6.8 was selected to keep the primary amine protonated, which can improve peak shape by reducing interactions with silanol groups.

  • Gradient vs. Isocratic Elution: An isocratic elution was chosen for its simplicity and robustness, which is ideal for quantifying a single active pharmaceutical ingredient (API).[14]

Detection Wavelength

The UV spectrum of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one was determined to select a suitable detection wavelength. A wavelength of 215 nm was chosen to provide adequate sensitivity for the analyte.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.[15]

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is used.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Sodium hydroxide (for pH adjustment)

    • Ultrapure water

  • Reference Standard: 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one reference standard of known purity.

Standard and Sample Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Prepare the sample solution at a target concentration within the linear range using the mobile phase as the diluent.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time 10 minutes
Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Method Method Development cluster_Optimization Optimization cluster_Validation Method Validation (ICH Q2(R1)) Analyte 1-(3-Amino-4-methylpiperidin-1-yl) -2-phenylethan-1-one StationaryPhase Stationary Phase Selection (C18) Analyte->StationaryPhase MobilePhase Mobile Phase Optimization (Buffer:ACN, pH) StationaryPhase->MobilePhase Detection Detection Wavelength (215 nm) MobilePhase->Detection SystemSuitability System Suitability Testing Detection->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC method development and validation.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16][17]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[18][19] This is achieved by injecting a standard solution multiple times (typically five or six replicate injections) before any sample analysis.[18] The key parameters and their acceptance criteria are listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] To demonstrate specificity, forced degradation studies were conducted.[2][20] The analyte was subjected to stress conditions including acid, base, oxidation, and heat to induce degradation.

  • Acid Degradation: 1 mL of 1 mg/mL analyte solution + 1 mL of 1N HCl, heated at 60°C for 2 hours.

  • Base Degradation: 1 mL of 1 mg/mL analyte solution + 1 mL of 1N NaOH, heated at 60°C for 2 hours.

  • Oxidative Degradation: 1 mL of 1 mg/mL analyte solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours.

The stressed samples were then analyzed using the developed HPLC method to ensure that the analyte peak was well-resolved from any degradation products.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[21] The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard across the range of 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[22] It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample solution were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess the variability.

Robustness

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23] The robustness was evaluated by making small, deliberate changes to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

The effect of these changes on the system suitability parameters was evaluated.

Results and Discussion

The developed HPLC method provided a well-resolved and symmetric peak for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one with a retention time of approximately 5.2 minutes. The validation results are summarized in the tables below.

System Suitability Results
ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 1.5
Theoretical Plates 5800> 2000
RSD of Peak Area (%) 0.8%≤ 2.0%
RSD of Retention Time (%) 0.3%≤ 1.0%

The system suitability results demonstrate that the chromatographic system is performing adequately and is suitable for the intended analysis.[24]

Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 1500.9998

The high correlation coefficient indicates a strong linear relationship between the peak area and the concentration of the analyte over the specified range.

Accuracy (Recovery)
Spiked LevelMean Recovery (%)RSD (%)
80%99.50.9
100%100.20.7
120%100.80.6

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision
Precision LevelRSD of Peak Area (%)
Repeatability (Intra-day) 0.9%
Intermediate Precision (Inter-day) 1.2%

The low RSD values for both repeatability and intermediate precision indicate that the method is precise.

Robustness

The method was found to be robust as minor, deliberate changes in the chromatographic parameters did not significantly affect the system suitability parameters.

Forced Degradation

The forced degradation studies showed that the analyte is susceptible to degradation under acidic, basic, and oxidative conditions. The developed method was able to resolve the main peak from all the degradation products, confirming its specificity and stability-indicating nature.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one has been successfully developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.

References

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Scribd. (2010, June 15). Forced Degradation in HPLC Methods. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • PubMed. (2025, January 1). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00117-EN Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretreatme. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]

  • MDPI. (2022, December 28). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Complexity

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a highly functionalized N-acylpiperidine derivative. It features a basic primary amine, two contiguous stereocenters (C3 and C4) on the piperidine ring, and a phenylacetyl moiety attached to the piperidine nitrogen. For drug development professionals and analytical chemists, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific, predictable challenges.

Standard 1D NMR spectra of this molecule will appear significantly more complex than its 2D chemical structure suggests. This application note provides a comprehensive, field-proven guide to acquiring, interpreting, and validating the NMR spectra of this compound, ensuring high scientific integrity in your analytical workflows.

Mechanistic Insights: Causality Behind Spectral Features

To accurately interpret the NMR data, one must understand the physical chemistry governing the molecule's behavior in solution. Do not mistake spectral complexity for chemical impurity; the following mechanisms are responsible for the observed signal patterns:

  • Amide Rotamers (Signal Duplication): The delocalization of the piperidine nitrogen's lone pair into the adjacent carbonyl group gives the C–N bond partial double-bond character. This restricts rotation, locking the molecule into two distinct conformational states (syn and anti rotamers) at room temperature[1]. Consequently, almost every signal in the 1 H and 13 C NMR spectra will be duplicated into "major" and "minor" sets. For further mechanistic details on this phenomenon, refer to the 1.

  • Diastereotopic Protons (Higher-Order Coupling): Because the piperidine ring contains chiral centers (C3 and C4), the molecule lacks an internal plane of symmetry. Therefore, the two protons of the phenylacetyl methylene group (–CH 2​ – between the carbonyl and phenyl ring) experience different magnetic environments. They will couple with each other, typically appearing as an AB quartet rather than a simple singlet[2].

  • A 1,3 -Strain: The steric clash between the N-acyl group and the equatorial substituents at the C2/C6 positions forces the piperidine ring to adopt distorted chair or twist-boat conformations to minimize energy. This alters the dihedral angles, meaning the expected coupling constants ( J -values) for the ring protons may deviate from ideal axial-axial (9–12 Hz) or equatorial-equatorial (2–5 Hz) values.

Self-Validating Experimental Protocols

To build a trustworthy and self-validating analytical system, the experimental design must proactively differentiate between conformational isomers (rotamers) and actual chemical impurities (e.g., diastereomeric mixtures from synthesis).

Protocol: High-Resolution NMR Data Acquisition

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS) rather than standard CDCl 3​ .

  • Causality: CDCl 3​ often causes primary amine (–NH 2​ ) protons to appear as an indistinguishable, broad hump due to rapid chemical exchange. DMSO- d6​ acts as a strong hydrogen-bond acceptor, slowing down this exchange and sharpening the amine signal. Furthermore, DMSO- d6​ has a high boiling point (189 °C), which is mandatory for the Variable Temperature (VT) validation step below.

Step 2: Standard 1D Acquisition (298 K)

  • Action: Acquire standard 1 H (16–32 scans) and 13 C (1024+ scans) spectra at 298 K.

  • Observation: You will observe peak duplication for the piperidine ring carbons and the amide carbonyl[3].

Step 3: Variable Temperature (VT) NMR Validation

  • Action: Gradually increase the probe temperature to 350 K, and then to 370 K, acquiring a 1 H spectrum at each interval.

  • Causality: Heat provides the thermal energy required to overcome the rotational barrier of the C–N partial double bond. If the duplicated peaks coalesce into a single set of time-averaged time signals at 370 K, you have definitively validated that the duplication is due to rotamers[1]. If the peaks do not coalesce, the sample contains a mixture of stable diastereomers (e.g., cis and trans isomers).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural environment and established literature for N-acylpiperidines[3].

Table 1: Predicted 1 H NMR Spectral Data (DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality Notes
Phenyl (Ar-H)7.15 - 7.35m5HOverlapping multiplets; relatively unaffected by rotamers.
Phenylacetyl CH 2​ 3.65 - 3.85ABq2HDiastereotopic protons due to C3/C4 chirality; split further by rotamers.
Piperidine C2-H eq/ax​ 3.50 - 4.50, 2.60 - 3.10m2HHighly deshielded by adjacent N and C=O. Duplicated (Rotamer A/B).
Piperidine C6-H eq/ax​ 3.40 - 4.20, 2.50 - 3.00m2HDeshielded by N. Complex multiplets due to rotamers.
Piperidine C3-H2.70 - 2.90m1HMethine proton adjacent to the primary amine.
Piperidine C4-H1.50 - 1.80m1HMethine proton; complex coupling with C3, C5, and methyl group.
Piperidine C5-H eq/ax​ 1.20 - 1.70m2HAliphatic ring protons.
3-NH 2​ 1.60 - 2.00br s2HBroad due to quadrupolar relaxation of N; exchanges with D 2​ O.
4-CH 3​ 0.85 - 1.05d3HDoublet ( J≈6.5 Hz). Duplicated due to rotamers.
Table 2: Predicted 13 C NMR Spectral Data (DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment & Causality Notes
Amide C=O169.0 - 171.0CCarbonyl carbon; duplicated peaks (major/minor rotamer).
Phenyl (Ipso)135.5 - 136.5CQuaternary aromatic carbon.
Phenyl (o, m, p)126.0 - 129.5CHAromatic methine carbons.
Piperidine C248.0 - 52.0CH 2​ Adjacent to N; significant rotameric shift difference (Δδ up to 4 ppm).
Piperidine C349.0 - 51.0CHAttached to NH 2​ .
Phenylacetyl CH 2​ 40.0 - 42.0CH 2​ Benzylic/alpha-carbonyl carbon.
Piperidine C642.0 - 46.0CH 2​ Adjacent to N.
Piperidine C432.0 - 36.0CHAttached to methyl group.
Piperidine C528.0 - 32.0CH 2​ Aliphatic ring carbon.
4-CH 3​ 14.0 - 18.0CH 3​ Aliphatic methyl carbon; duplicated.

Advanced 2D NMR Workflow

Because the piperidine ring protons (C2, C3, C4, C5, C6) overlap heavily in the 1.20–4.50 ppm region, 1D 1 H NMR is insufficient for definitive assignments. A structured 2D NMR workflow is required.

Causality for 2D Sequence Selection:

  • HSQC (Heteronuclear Single Quantum Coherence): Separates overlapping proton signals by spreading them across the much wider 13 C dimension based on direct 1-bond C–H attachments[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Proves the molecular connectivity. By observing a 3-bond correlation from the phenylacetyl carbonyl carbon (~170 ppm) to the piperidine C2/C6 protons, you definitively prove the formation of the amide bond.

NMR_Workflow A 1. Sample Preparation (Solvent Selection & Concentration) B 2. 1D NMR Acquisition (1H & 13C at 298 K) A->B C 3. Rotamer Analysis (Variable Temperature NMR) B->C Peak duplication observed D 4. 2D Correlation (COSY, HSQC, HMBC) C->D Coalescence confirmed E 5. Relative Stereochemistry (NOESY/ROESY) D->E F 6. Final Structural Validation (Data Consolidation) E->F

Fig 1. Step-by-step NMR elucidation workflow for N-acylpiperidines exhibiting rotameric states.

References

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science Source: ResearchGate URL: [Link]

  • Title: Effect of A1,3-strain on the stereochemistry of N-acetyl and N,O-diacetyl-r-2,c-6-diphenylpiperidin-4-one oximes Source: NIScPR (Indian Journal of Chemistry) URL: [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pathway of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary & Chemical Context

The compound 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one (Exact Mass: 232.1576 Da) represents a critical structural motif in modern drug discovery. Its 3-amino-4-methylpiperidine core is a privileged pharmacophore, most notably acting as the central scaffold in Janus kinase (JAK) inhibitors such as tofacitinib .

Understanding the precise gas-phase fragmentation behavior of this molecule is essential for developing highly sensitive bioanalytical assays and identifying downstream metabolic degradation products. This application note elucidates the mechanistic causality behind its collision-induced dissociation (CID/HCD) pathways and provides a self-validating High-Resolution LC-MS/MS protocol for precise structural characterization.

Structural Dynamics and Ionization Causality

Under positive Electrospray Ionization (ESI+), the molecule presents two distinct nitrogen atoms: the amide nitrogen at the piperidine N1 position, and the primary amine at the C3 position.

Because the lone pair on the amide nitrogen is delocalized into the adjacent carbonyl system, its basicity is significantly suppressed. Conversely, the primary amine at C3 retains a high proton affinity (pKa ~9.5). Consequently, protonation occurs almost exclusively at the primary amine, generating a highly stable precursor ion, [M+H]+ at m/z 233.1654 . The localization of this charge dictates the subsequent energy-dependent fragmentation cascade.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of this molecule under higher-energy collisional dissociation (HCD) is driven by charge-site initiation and inductive cleavage. The network follows three primary trajectories:

  • Pathway A: Amide Bond Cleavage (Charge Retention on Acylium) The most labile bond in the molecule is the N1-C(O) amide linkage. Inductive cleavage driven by the stability of the resulting phenyl ring system yields the phenylacetyl cation (Acylium ion) at m/z 119.0497 . As collisional energy increases, this acylium ion undergoes a rapid neutral loss of carbon monoxide (CO, 28.00 Da) to form the highly resonance-stabilized tropylium/benzyl cation at m/z 91.0548 .

  • Pathway B: Amide Bond Cleavage (Charge Retention on Piperidine) Alternatively, a multi-centered rearrangement or charge-transfer event during the cleavage of the amide bond results in the neutral loss of phenylketene (C8H6O, 118.04 Da). This leaves the charge on the intact protonated 3-amino-4-methylpiperidine core at m/z 115.1235 . This fragment is a well-documented diagnostic ion for this specific piperidine class .

  • Pathway C: Neutral Loss of Ammonia Because the charge is localized on the primary amine, the molecule is highly susceptible to the neutral loss of ammonia (NH3, 17.03 Da). This yields a desaturated piperidine fragment at m/z 216.1388 . Similarly, the m/z 115.1235 fragment from Pathway B can also lose ammonia to form an m/z 98.0970 product ion.

Quantitative Fragment Mapping

The following table summarizes the exact monoisotopic masses and elemental formulas for the precursor and its diagnostic product ions, establishing the theoretical parameters required for high-resolution targeted mass spectrometry.

Precursor / FragmentElemental FormulaTheoretical m/zMass Error ToleranceMechanistic Origin
Precursor Ion C14H21N2O+233.1654< 5.0 ppmProtonation at C3 primary amine
Fragment 1 C8H7O+119.0497< 5.0 ppmAmide cleavage (Acylium ion formation)
Fragment 2 C6H15N2+115.1235< 5.0 ppmAmide cleavage (Neutral loss of phenylketene)
Fragment 3 C7H7+91.0548< 5.0 ppmLoss of CO from m/z 119.0497
Fragment 4 C14H18NO+216.1388< 5.0 ppmNeutral loss of NH3 from Precursor
Fragment 5 C6H12N+98.0970< 5.0 ppmNeutral loss of NH3 from m/z 115.1235

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 233.1654 C14H21N2O+ Acylium Acylium Cation m/z 119.0497 C8H7O+ Precursor->Acylium Amide Cleavage (Charge on Acyl) Piperidine Protonated Piperidine m/z 115.1235 C6H15N2+ Precursor->Piperidine Amide Cleavage (Charge on Amine) AmmoniaLoss Ammonia Loss m/z 216.1388 C14H18NO+ Precursor->AmmoniaLoss - NH3 (17.03 Da) Tropylium Tropylium Cation m/z 91.0548 C7H7+ Acylium->Tropylium - CO (28.00 Da) DeaminatedPip Deaminated Piperidine m/z 98.0970 C6H12N+ Piperidine->DeaminatedPip - NH3 (17.03 Da)

ESI+ MS/MS fragmentation of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute data integrity, the following methodology is designed as a self-validating system . By utilizing specific diluent chemistry and multiplexed collision energies, the protocol internally verifies precursor-to-product relationships without requiring secondary orthogonal injections, adapting standards used in rigorous pharmacokinetic assays .

Phase 1: Sample Preparation (Matrix Causality)
  • Stock Generation: Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade methanol.

  • Working Dilution: Dilute to a working concentration of 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The high aqueous content prevents solvent-induced peak broadening (the "solvent effect") during reversed-phase injection. The inclusion of formic acid ensures pre-column protonation of the primary amine, maximizing the ionization efficiency before the sample even reaches the ESI source.

Phase 2: Chromatographic Separation
  • Stationary Phase: Inject 2.0 µL onto a Phenomenex Kinetex C18 column (100 × 3.0 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: Operate at a flow rate of 0.4 mL/min. Hold at 5% B (0–1 min), linear ramp to 95% B (1–4 min), hold at 95% B (4–5 min), and re-equilibrate at 5% B (5–7 min).

    • Causality: The core piperidine structure is highly polar. The initial 1-minute highly aqueous hold ensures adequate column retention and separation from void-volume ion suppressors (e.g., salts), preventing matrix effects.

Phase 3: High-Resolution Mass Spectrometry (Orbitrap / Q-TOF)
  • Source Optimization: Configure the ESI source in positive ion mode. Set Capillary voltage to 3.5 kV, Vaporizer temperature to 350°C, and Sheath gas to 40 arb.

  • MS1 Acquisition: Set the MS1 scan range to m/z 50–500 at a resolution of 70,000 (FWHM at m/z 200).

  • Self-Validating MS2 Acquisition: Implement a Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) method using Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV .

    • Causality: Stepped NCE acts as the internal validation mechanism. Low collision energy (20 eV) gently cleaves the molecule to capture delicate neutral losses (e.g., the -NH3 loss to m/z 216.1388). High collision energy (50 eV) forces the structural collapse into the terminal tropylium ion (m/z 91.0548). Acquiring these simultaneously provides a complete, internally verified fragmentation map in a single analytical run.

References

  • Kumar, P., et al. "Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry." Biomedical Chromatography, 2021.[Link]

  • "Development and validation of a high-performance liquid chromatography with tandem mass spectrometry method for quantification of tofacitinib in human plasma." Pharmacy & Pharmacology, 2024.[Link]

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Optimization for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, separating the enantiomers of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one presents a unique chromatographic challenge. Mechanistically, this molecule features a neutral tertiary amide core, a highly basic primary amine at the C3 position of the piperidine ring, and two adjacent chiral centers (C3 and C4).

This guide provides field-proven, self-validating methodologies to overcome severe peak tailing, optimize enantioresolution, and streamline your analytical workflows.

Part 1: Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and broad peaks on polysaccharide-based columns. How do I resolve this? A1: Causality: The primary amine at the C3 position (pKa ~9–10) acts as a strong hydrogen bond donor and basic site. In normal-phase chromatography, this amine interacts non-specifically with residual acidic silanols on the silica support of the chiral stationary phase (CSP), leading to secondary retention mechanisms and severe tailing[1]. Solution: You must introduce a basic additive to the mobile phase to competitively bind and mask these silanol sites. The industry standard is 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA). For primary amines, DEA is highly recommended due to its lower steric hindrance, allowing it to effectively access and neutralize surface silanols[2].

Q2: I added 0.1% DEA, and my peak shape improved, but the enantiomers are still co-eluting (Rs < 1.0). What is the next mechanistic step? A2: Causality: If the peak symmetry is acceptable (As < 1.2) but resolution is poor, the chiral recognition mechanism—driven by steric fit, hydrogen bonding, and π-π stacking within the polysaccharide grooves—is insufficient. The bulky 2-phenylethan-1-one moiety may be sterically hindered by the current alcohol modifier. Solution: Alter the steric and hydrogen-bonding environment by switching the organic modifier. If your screening mobile phase uses Isopropanol (IPA), switch to Ethanol (EtOH) or Methanol (MeOH). EtOH provides a different hydrogen-bonding network and less steric bulk, often dramatically shifting selectivity for primary amines. If modifier optimization fails, switch the CSP backbone from amylose (e.g., Chiralpak AD-H) to cellulose (e.g., Chiralcel OD-H)[3].

Q3: My chromatogram shows four distinct peaks instead of two. Is my compound degrading? A3: Causality: It is highly unlikely to be degradation. The molecule possesses two chiral centers at the C3 and C4 positions of the piperidine ring. If the upstream synthesis was not diastereoselectively controlled, the sample contains a mixture of cis and trans diastereomers, resulting in four possible stereoisomers (two pairs of enantiomers). Solution: Do not attempt to separate all four stereoisomers simultaneously on a chiral column unless absolutely necessary. Instead, perform a pre-purification step using an achiral reversed-phase C18 column to isolate the cis and trans racemates. Once isolated, perform chiral HPLC on each diastereomeric pair individually.

Q4: Can I use Polar Organic Mode (POM) or Supercritical Fluid Chromatography (SFC) for this compound? A4: Causality: Yes. POM and SFC are excellent for polar primary amines because they enhance solubility and mass transfer kinetics. Solution: In POM or SFC, a dual-additive system is highly effective. Using a combination of 0.2% - 0.3% (v/v) Trifluoroacetic acid (TFA) and Triethylamine (TEA) or DEA creates a volatile ion-pairing buffer in the mobile phase. This neutralizes the primary amine, preventing peak tailing while maintaining the integrity of the chiral interactions[4].

Part 2: Self-Validating Experimental Protocols

Protocol: Tier 1 Normal-Phase Screening & Validation

This protocol is designed as a self-validating system to ensure hardware and chemical integrity before data acquisition.

Step 1: System Suitability & Dead Volume Check

  • Action: Inject 5 µL of an achiral void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) using a mobile phase of 100% Hexane at 1.0 mL/min.

  • Validation Check: The peak must be sharp and symmetrical. Record the dead time (t0) to accurately calculate retention factors (k').

Step 2: Mobile Phase Preparation

  • Action: Prepare the screening mobile phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[2].

  • Critical Step: Always add the DEA to the alcohol modifier first to ensure complete dissolution before mixing with Hexane. Degas the mixture via sonication.

Step 3: Column Equilibration & Baseline Validation

  • Action: Install a Chiralpak AD-H (or equivalent amylose CSP) 250 x 4.6 mm, 5 µm column. Flush with the mobile phase at 1.0 mL/min for 45 minutes.

  • Validation Check: Monitor the UV baseline at 210 nm (amide absorbance) and 254 nm (phenyl absorbance). The drift must be < 1 mAU/min. A drifting baseline indicates the DEA has not fully equilibrated with the silica support.

Step 4: Sample Injection & Mass Balance Verification

  • Action: Dissolve the 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one sample in the mobile phase at 1 mg/mL. Inject 10 µL.

  • Validation Check: Calculate the peak area ratio of the eluted enantiomers. For a true racemate, the ratio must be 50:50 (±2%). A skewed ratio in a known racemate indicates irreversible binding of one enantiomer to the column, requiring a stronger modifier flush.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Standardized Mobile Phase Compositions for Primary Amines[2][4]
Chromatography ModeRecommended SolventsOptimal Ratio (v/v)Required AdditivesFlow Rate
Normal-Phase (NP) Hexane / Ethanol80:200.1% Diethylamine (DEA)1.0 mL/min
Polar Organic (POM) Acetonitrile / Methanol90:100.2% - 0.3% TFA + TEA1.0 mL/min
Crown Ether (Reversed) Perchloric Acid (pH 1.5) / MeOH85:15None (Requires acidic pH)0.8 - 1.2 mL/min
Table 2: Chiral Stationary Phase (CSP) Characteristics for Amines[3]
CSP TypeBackbone / SelectorPrimary Recognition MechanismSuitability for Primary Amines
Amylose Tris(3,5-dimethylphenylcarbamate)Steric fit, H-bonding, π-π stackingExcellent (Requires DEA additive)
Cellulose Tris(3,5-dimethylphenylcarbamate)Steric fit, H-bonding, π-π stackingExcellent (Alternative selectivity to Amylose)
Crown Ether Chiral Crown EtherHost-guest complexation with -NH3+Highly Specific (Requires aqueous acidic conditions)

Part 4: Visual Workflows

Workflow Start Start: Primary Amine Chiral Method Development Screening Tier 1 Screening: Amylose/Cellulose CSPs (e.g., AD-H, OD-H) Start->Screening Evaluate Evaluate Peak Shape & Resolution (Rs) Screening->Evaluate Tailing Issue: Severe Tailing (Interaction with Silanols) Evaluate->Tailing PoorRes Issue: Poor Resolution (Rs < 1.5) Evaluate->PoorRes FourPeaks Issue: 4 Peaks Detected (Diastereomer Mixture) Evaluate->FourPeaks Success Optimized Method Achieved (Rs > 1.5, As < 1.2) Evaluate->Success Ideal Parameters AddBase Action: Add 0.1% DEA to Mobile Phase Tailing->AddBase AddBase->Evaluate ChangeMod Action: Swap Modifier (IPA -> EtOH or MeOH) PoorRes->ChangeMod ChangeMod->Evaluate Achiral Action: Pre-purify cis/trans via Achiral C18 HPLC FourPeaks->Achiral Achiral->Screening

Decision-tree workflow for optimizing chiral HPLC separation of primary amines.

Part 5: References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC , LCGC International,[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) , PMC / NIH, [Link]

Sources

Technical Support Center: Safe Scale-Up of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and efficiently scaling this critical amide bond formation. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating process.

Section 1: Hazard Analysis and Risk Mitigation

Scaling up any chemical synthesis requires a thorough understanding of the potential hazards associated with all materials. The formation of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one involves reactants and reagents with specific risk profiles that must be managed.

Table 1: Hazard Identification and Handling Recommendations

Substance Role Key Hazards Recommended Handling & PPE
2-Phenylacetic acid Starting Material May be harmful if swallowed. Causes serious eye irritation.[1][2][3] Dust can form an explosive mixture with air.[1] Wear safety glasses with side-shields, gloves, and a lab coat. Handle in a well-ventilated area. Avoid dust generation.
3-Amino-4-methylpiperidine Starting Material Toxic if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[4][5] Work in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.
EDC·HCl (EDAC) Coupling Reagent Skin and eye irritant.[6] Potent sensitizer.[7][8] Extremely hygroscopic; moisture compromises activity.[6] Wear appropriate PPE. Warm the reagent to room temperature in a desiccator before opening to prevent condensation.[6] Prepare solutions just before use.[9]
HOBt Additive Potential thermal hazard; some benzotriazole-based reagents have explosive properties.[10] Handle with care, avoid shock and heat. Store appropriately. Consider safer alternatives like OxymaPure for large-scale work.
DIPEA / Et₃N Base Flammable liquid. Toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage.[11] Handle in a fume hood. Use chemical-resistant gloves and eye protection. Keep away from ignition sources.
Dichloromethane (DCM) Solvent Suspected carcinogen. Skin and eye irritant. Use in a closed system or a well-ventilated fume hood. Minimize exposure. Consider greener solvent alternatives for scale-up.[12]
N,N'-Dicyclohexylurea (DCU) Byproduct (if DCC is used) Not acutely toxic but can complicate purification due to its insolubility.[9][13] Requires removal by filtration, which can be challenging at scale.

| 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Byproduct (if EDC is used) | Water-soluble, simplifying its removal from the product.[13][14] | Removed during aqueous workup. Standard handling procedures apply. |

Section 2: Optimized Synthesis Protocol (Bench Scale)

The most common and scalable method for this transformation is a carbodiimide-mediated coupling. We recommend using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) due to the formation of a water-soluble urea byproduct (EDU), which vastly simplifies purification compared to reagents like Dicyclohexylcarbodiimide (DCC).[13]

Reaction Scheme: (Phenylacetic Acid + 3-Amino-4-methylpiperidine) --[EDC, HOBt, DIPEA]--> 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Step-by-Step Protocol
  • Reagent Preparation: To a clean, dry, oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-phenylacetic acid (1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to a concentration of 0.1-0.5 M).

  • Amine Addition: Add the 3-amino-4-methylpiperidine (1.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring. This is crucial to control the initial exotherm upon addition of the coupling reagent and base.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[15][16]

Table 2: Reagent Stoichiometry

Reagent Equivalents Purpose
2-Phenylacetic acid 1.0 Carboxylic acid source
3-Amino-4-methylpiperidine 1.1 Amine source (slight excess to ensure full conversion of the acid)
EDC·HCl 1.2 Coupling reagent to activate the carboxylic acid
HOBt 1.2 Additive to form a more reactive ester and minimize racemization[17]
DIPEA 2.5 Non-nucleophilic base to neutralize HCl salt and drive the reaction

| Anhydrous DCM/DMF | - | Solvent |

Section 3: Troubleshooting Guide (Q&A Format)

Question 1: My reaction yield is very low or has stalled. What are the potential causes and how can I fix it?

  • Answer: Low yields are a common issue in amide coupling and can stem from several factors.[18]

    • Inadequate Carboxylic Acid Activation: The primary suspect is often the coupling reagent. EDC is highly hygroscopic and loses activity upon exposure to moisture.[6]

      • Solution: Always use a fresh bottle of EDC·HCl or one that has been properly stored in a desiccator. When weighing, allow the bottle to warm to room temperature before opening to prevent water condensation.[6] Ensure your solvent and glassware are scrupulously dry.

    • Suboptimal Reaction Conditions: Temperature and concentration play a key role.

      • Solution: While the reaction starts at 0 °C to control the initial activation, gently heating to 40-60 °C can sometimes drive sluggish reactions to completion, especially with sterically hindered substrates.[18][19] Ensure the reaction concentration is between 0.1-0.5 M; overly dilute conditions can slow down the bimolecular coupling.

    • Poor Amine Nucleophilicity: While the piperidine nitrogen being acylated is a secondary amine, the primary amine substituent makes the molecule quite polar. Ensure it is fully dissolved.

      • Solution: If solubility is an issue in DCM, consider switching to a more polar aprotic solvent like DMF.

Question 2: My final product is impure. I see multiple spots on my TLC. What are they and how do I remove them?

  • Answer: Impurities typically consist of unreacted starting materials and byproducts from the coupling reaction.

    • Unreacted Starting Materials: Phenylacetic acid (acidic) and 3-amino-4-methylpiperidine (basic) will remain if the reaction does not go to completion.

      • Solution: A standard aqueous workup is highly effective.[15] Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 1M citric acid) to remove the unreacted amine and any residual DIPEA.[15] Follow this with a wash using a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted phenylacetic acid and HOBt.

    • Coupling Reagent Byproducts: With EDC, the primary byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).

      • Solution: A major advantage of EDC is that EDU is water-soluble and is easily removed during the aqueous washes described above.[13][14] If you were to use DCC, the resulting dicyclohexylurea (DCU) is insoluble in most organic solvents and must be removed by filtration, which can be cumbersome.[9][13]

    • Side Reactions: N-acylurea formation can occur if the activated O-acylisourea intermediate rearranges before reacting with the amine.

      • Solution: The addition of HOBt significantly suppresses this side reaction by rapidly converting the O-acylisourea to an active ester intermediate.[20]

Question 3: I'm concerned about racemization at the chiral center of my 4-methylpiperidine. How can I minimize this?

  • Answer: Racemization is a known risk during amide bond formation, especially if the amine has a nearby stereocenter.[17]

    • Mechanism: While the primary risk is usually at the alpha-carbon of a chiral carboxylic acid, the basic conditions and activated intermediates can pose a risk to sensitive stereocenters.

    • Solution: Using an additive like HOBt or HOAt is standard practice to minimize racemization.[16] These additives form active esters that couple with the amine with less risk of epimerization.[17] Maintaining a low temperature during the activation and coupling steps is also beneficial. For extremely sensitive substrates, consider using coupling reagents specifically designed to suppress racemization, such as those based on phosphonium salts (e.g., PyBOP), though these are often more expensive.[19][21]

Section 4: Scale-Up Safety & Strategy (FAQs)

Q1: What are the primary safety concerns when moving this synthesis from grams to kilograms?

  • A1: The primary concern is thermal management . Amide bond formation is an exothermic process. On a small scale, this heat dissipates easily. At the kilogram scale, the surface-area-to-volume ratio decreases, and heat can build up, leading to a runaway reaction.

    • Strategy:

      • Calorimetry: Before scale-up, perform reaction calorimetry (e.g., using a Micro Reaction Calorimeter) to quantify the heat of reaction and determine the rate of heat release.[22]

      • Controlled Addition: Add the coupling reagent (EDC) and base (DIPEA) slowly and sub-surface into the cooled, well-agitated reactor to ensure rapid heat dispersion.

      • Emergency Cooling: Ensure the reactor is equipped with an adequate cooling system and have an emergency cooling plan in place.

    • A secondary concern is the sensitization potential of many coupling reagents.[7][8] At scale, the risk of exposure increases. Use of closed-system transfers for reagents is highly recommended.

Q2: Is DCM a suitable solvent for large-scale production?

  • A2: While DCM is an excellent solvent for this chemistry at the lab scale, its use at the industrial scale is discouraged due to environmental concerns and its classification as a potential carcinogen.

    • Strategy: Screen alternative, "greener" solvents.[12] Good candidates include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or ethyl acetate, depending on the solubility of your starting materials. A solvent screen should be performed at the optimization stage to ensure the reaction performs comparably.

Q3: How does the workup procedure change at a larger scale?

  • A3: The principles remain the same, but the logistics change.

    • Strategy:

      • Phase Splits: Ensure your reactor is appropriately sized to handle the additional volume of the aqueous washes. Poor mixing during washes can lead to inefficient extraction and emulsions.

      • Brine Wash: A final wash with saturated sodium chloride (brine) is critical to break up any emulsions and reduce the amount of water in the organic layer before drying.[15]

      • Drying: Instead of simply adding a drying agent like Na₂SO₄, consider passing the organic layer through a filter containing a bed of the drying agent or using a phase separator.

Section 5: Visual Workflows

Diagram 1: General Synthesis Workflow

A high-level overview of the process from reactants to the final purified product.

SynthesisWorkflow Reactants 1. Add Acid, Amine, HOBt to Anhydrous Solvent Cooling 2. Cool to 0 °C Reactants->Cooling Activation 3. Add EDC & DIPEA (Control Exotherm) Cooling->Activation Reaction 4. Warm to RT (Monitor by TLC/LC-MS) Activation->Reaction Workup 5. Aqueous Workup (Acid/Base/Brine Washes) Reaction->Workup Purification 6. Dry, Concentrate & Purify (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Overall workflow for the synthesis of the target amide.

Diagram 2: Aqueous Workup Procedure

A detailed flowchart for the purification of the crude reaction mixture.

WorkupProcedure start Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1M HCl (aq) (Removes Amine, DIPEA) start->acid_wash base_wash Wash with NaHCO3 (aq) (Removes Acid, HOBt) acid_wash->base_wash brine_wash Wash with Brine (Breaks Emulsions) base_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) brine_wash->dry concentrate Filter and Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product for Final Purification concentrate->crude_product

Caption: Step-by-step aqueous workup for product isolation.

Diagram 3: Troubleshooting Low Yields

A decision tree to diagnose and solve common issues leading to poor reaction outcomes.

Troubleshooting start Low Yield Observed? check_reagents Are reagents (EDC, solvents) anhydrous and fresh? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_conditions Are temperature and concentration optimal? yes_reagents->check_conditions sol_reagents Use fresh, anhydrous reagents and solvents. no_reagents->sol_reagents yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_stoich Is stoichiometry correct? (slight excess of amine/EDC) yes_conditions->check_stoich sol_conditions Try gentle heating (40°C) or adjust concentration. no_conditions->sol_conditions sol_stoich Re-verify calculations and measurements. check_stoich->sol_stoich

Caption: A diagnostic tree for troubleshooting low reaction yields.

References

Sources

Validation & Comparative

Validation of stability-indicating HPLC method for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Stability-Indicating HPLC Method for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one: A Comparative Performance Guide

Executive Summary & Context

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a highly functionalized piperidine scaffold, frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) core in the development of kinase inhibitors (e.g., JAK1/JAK3 inhibitors)[1][2]. The presence of a primary amine (pKa ~10) and an N-phenylacetyl moiety makes this compound susceptible to specific degradation pathways, notably base-catalyzed amide hydrolysis and oxidative degradation.

To comply with regulatory standards, a stability-indicating analytical method must be developed to accurately quantify the API and resolve it from its degradation products[3]. This guide objectively compares the performance of a modern Core-Shell (superficially porous) HPLC method against a traditional fully porous C18 method, providing a self-validating experimental protocol aligned with ICH Q2(R2) and Q1A(R2) guidelines[3][4].

Methodological Rationale: Overcoming Chromatographic Challenges (E-E-A-T)

The Causality of Peak Tailing in Basic Compounds: The target molecule contains a highly basic primary amine at the C3 position of the piperidine ring. In traditional reversed-phase HPLC using legacy fully porous silica C18 columns (e.g., 5 µm), basic amines undergo secondary ion-exchange interactions with unreacted, acidic surface silanols (Si-O⁻). This electrostatic attraction disrupts the partitioning mechanism, leading to severe asymmetric peak tailing, reduced resolution, and inaccurate integration of closely eluting degradation impurities[5].

The Core-Shell Advantage (Van Deemter Kinetics): To overcome this, we transition to a Core-Shell (superficially porous) C18 column (e.g., 2.6 µm). Core-shell particles consist of a solid, non-porous silica core surrounded by a thin porous outer layer. This architecture fundamentally alters the mass transfer kinetics described by the van Deemter equation:

  • Eddy Diffusion (A-term): The extremely narrow particle size distribution of core-shell particles allows for tighter, more uniform column packing, minimizing multi-path diffusion[6][7].

  • Longitudinal Diffusion (B-term): The solid core physically blocks solutes from diffusing entirely through the particle, reducing axial dispersion[6].

  • Mass Transfer (C-term): The thin porous shell drastically shortens the diffusion path length for the analyte to enter and exit the stationary phase[6][8].

Furthermore, modern core-shell columns employ advanced end-capping technologies or positive surface charge modifications that electrostatically repel basic amines, neutralizing the silanol effect and restoring Gaussian peak shapes[5][7].

Forced Degradation Experimental Protocol

A self-validating forced degradation study is required to prove that the method is "stability-indicating" (i.e., capable of resolving the API from all degradation products without interference)[9][10].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the API in the sample diluent (Water:Acetonitrile, 50:50 v/v) to a stock concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH and dilute to 0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1N HCl and dilute to 0.1 mg/mL. (Mechanistic note: Base hydrolysis cleaves the N-phenylacetyl amide bond, yielding 3-amino-4-methylpiperidine and phenylacetic acid).

  • Oxidation: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Expose solid API to 105°C in a convection oven for 7 days. Dissolve and dilute to 0.1 mg/mL.

  • Photolytic Degradation: Expose solid API to UV/Vis light achieving a minimum of 1.2 million lux hours and 200 Watt-hours/m² (per ICH Q1B). Dissolve and dilute to 0.1 mg/mL.

ForcedDegradation API API Stock Solution (1.0 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h API->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h API->Base Ox Oxidation 3% H2O2, RT, 24h API->Ox Therm Thermal (Solid) 105°C, 7 days API->Therm Photo Photolytic (ICH Q1B) 1.2M lux hr API->Photo Neutralize Neutralization & Dilution to 0.1 mg/mL Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize HPLC HPLC Injection (Core-Shell C18) Neutralize->HPLC

Workflow for forced degradation of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one.

Method Validation Logic & Parameters (ICH Q2(R2))

The method was validated according to ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose[4][11].

Chromatographic Conditions (Optimized Method):

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to fully protonate the primary amine and suppress silanol ionization)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes

  • Flow Rate: 1.2 mL/min[8]

  • Detection: UV at 215 nm

  • Column Temperature: 35°C

ValidationLogic SST System Suitability Tailing < 1.5 Plates > 10,000 Spec Specificity Baseline resolution of all impurities SST->Spec Lin Linearity & Range R² > 0.999 (25% to 150%) Spec->Lin Acc Accuracy Recovery 98-102% Lin->Acc Prec Precision %RSD < 2.0% Acc->Prec

Sequential validation logic according to ICH Q2(R2) guidelines.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, the same degraded sample (Base Hydrolysis, containing the API, 3-amino-4-methylpiperidine, and phenylacetic acid) was injected onto both a legacy fully porous column and the optimized core-shell column[7].

Table 1: Performance Comparison (API Peak)

ParameterAlternative A: Legacy MethodAlternative B: Optimized MethodRegulatory Target (ICH)
Column Technology Fully Porous C18 (5 µm, 150mm)Core-Shell C18 (2.6 µm, 100mm)N/A
Run Time 25.0 min10.0 minFaster is preferred
API Retention Time 14.2 min4.8 minN/A
USP Tailing Factor (Tf) 2.1 (Significant tailing)1.1 (Symmetrical)Tf ≤ 1.5
Theoretical Plates (N) ~6,500~18,500N > 10,000
Resolution (API vs Impurity) 1.4 (Co-elution risk)3.8 (Baseline separation)Rs ≥ 2.0
Backpressure 120 bar210 bar (Manageable on standard HPLC)System dependent

Conclusion of Data: Alternative A fails to meet the system suitability requirement for peak tailing (Tf > 1.5) due to the secondary interactions between the primary amine of the API and the fully porous silica support. This broad tailing bleeds into the elution window of adjacent degradation products, dropping the resolution below the baseline separation threshold (Rs < 2.0).

Conversely, Alternative B (Core-Shell) delivers a nearly 3-fold increase in theoretical plates and perfectly symmetrical peaks (Tf = 1.1)[5][7]. The solid core geometry restricts longitudinal diffusion, allowing for a shorter column (100mm) and faster flow rates, reducing the run time by 60% while vastly improving resolving power[6][8].

References

  • ResearchGate. "Apparent absolute oral bioavailability in excess of 100% for a vitronectin receptor antagonist (SB-265123) in rat. I. Investigation of potential experimental and mechanistic explanations" (Mentions 3-amino-4-methylpiperidine core in JAK inhibitors). Available at: [Link]

  • Googleapis. "Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione" (Mentions 3-amino-4-methylpiperidine derivatives). Available at:[Link]

  • ICH. "Validation of analytical procedures Q2(R2)". Available at:[Link]

  • EMA/ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at:[Link]

  • Gally.ch. "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES". Available at:[Link]

  • IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products". Available at:[Link]

  • Phenomenex. "Improved peak shape with the Kinetex core-shell (superficially porous particles) PS C18 HPLC/UHPLC column." Available at:[Link]

  • LCMS.cz. "SunShell: A core without pores blocks diffusion of a solute." Available at:[Link]

  • HPLC.eu. "Core-Shell Particle for UHPLC resolution: van Deemter Plot." Available at:[Link]

  • SciSpace. "Core-shell in liquid chromatography: application for determining sulphonamides in feed and meat using conventional chromatograph." Available at:[Link]

Sources

Reproducibility of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one synthetic routes across laboratories

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is the foundational step. The molecule 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a compound of interest, featuring a substituted piperidine core, a common scaffold in medicinal chemistry. The ultimate success of any synthetic endeavor, particularly in a regulated environment, hinges not just on the initial discovery of a synthetic route but on its reproducibility across different laboratories, scales, and technicians. A non-reproducible synthesis can lead to significant delays, increased costs, and questionable data in downstream applications.[1][2]

This guide provides an in-depth comparison of plausible synthetic routes to 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one. Our analysis reveals that the primary challenge and source of potential variability lies in the construction of the key intermediate: 3-Amino-4-methylpiperidine . The final amide coupling to attach the 2-phenylethan-1-one moiety is a well-established and generally robust transformation. Therefore, this guide will focus on a comparative analysis of synthetic strategies for the piperidine core, grounded in the fundamental principles that govern reproducibility in multi-step organic synthesis.

Part 1: Foundational Principles of Synthetic Reproducibility

Before examining specific reaction pathways, it is crucial to understand the systemic factors that dictate the success and consistency of a multi-step synthesis.[3] A chemical reaction is not merely a list of reagents and steps; it is a dynamic system sensitive to a multitude of variables. Failure to control these variables is a primary cause of failed experimental replication.[2]

Key Factors Influencing Reproducibility:

  • Reagent Purity and Stoichiometry: The purity of starting materials, reagents, and solvents can dramatically affect reaction outcomes.[4] Trace impurities can act as catalysts or inhibitors, leading to unexpected side products or failed reactions. Accurate measurement and stoichiometry are equally critical.

  • Reaction Conditions:

    • Temperature: Precise temperature control is paramount. Many reactions have a narrow optimal temperature window, and deviations can impact reaction rates, selectivity, and impurity profiles.[2]

    • Mixing and Stirring Rate: In both homogeneous and heterogeneous mixtures, the stirring rate affects mass transfer and heat distribution. Inadequate mixing can create localized concentration or temperature gradients, leading to inconsistent results, especially during scale-up.[5][6] The position of the reaction vessel on a stir plate can even introduce variability due to inconsistencies in the magnetic field.[5]

    • Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. The use of an inert atmosphere (e.g., Nitrogen or Argon) and anhydrous solvents is often non-negotiable for reproducibility.

  • Process Parameters:

    • Rate of Addition: The speed at which reagents are added can control the reaction's exothermicity and prevent the formation of byproducts from high local concentrations.[5]

    • Work-up and Purification: The procedures for quenching the reaction, extracting the product, and purification (e.g., chromatography, crystallization) must be meticulously standardized to ensure consistent purity and yield.

The interplay of these factors determines the robustness of a synthetic protocol. A truly reproducible synthesis is one that is resilient to minor, unavoidable fluctuations in these parameters.

G cluster_inputs Input Variables cluster_conditions Process Conditions cluster_outputs Outputs & Analysis Reagent_Purity Reagent & Solvent Purity Outcome Reaction Outcome (Yield, Purity, Selectivity) Reagent_Purity->Outcome Stoichiometry Precise Stoichiometry Stoichiometry->Outcome Catalyst_Loading Catalyst Loading Catalyst_Loading->Outcome Temperature Temperature Control Temperature->Outcome Stirring Stirring Rate & Method Stirring->Outcome Atmosphere Reaction Atmosphere (Inert vs. Air) Atmosphere->Outcome Addition_Rate Reagent Addition Rate Addition_Rate->Outcome Workup Work-up & Purification Reproducibility Reproducibility Workup->Reproducibility Analysis Analytical Characterization Analysis->Reproducibility Outcome->Reproducibility

Caption: Key factors influencing reaction outcome and overall reproducibility.

Part 2: Comparative Analysis of Synthetic Routes to 3-Amino-4-methylpiperidine

We will now compare two plausible, literature-derived strategies for the synthesis of the 3-amino-4-methylpiperidine intermediate. The key challenge in this synthesis is controlling the relative stereochemistry (cis/trans) between the amino group at the C3 position and the methyl group at the C4 position.

Route A: Diastereoselective Synthesis via Ring-Closing Metathesis

This modern approach leverages a powerful carbon-carbon bond-forming reaction to construct the piperidine ring, with stereochemistry controlled through a chiral starting material and a stereoselective hydrogenation step. This route is based on methodologies developed for the asymmetric synthesis of substituted piperidines.[7]

Overall Scheme: D-Serine (chiral pool starting material) is converted over several steps to a diene precursor, which then undergoes Ring-Closing Metathesis (RCM) to form a tetrahydropyridine intermediate. Subsequent diastereoselective hydrogenation yields the desired trans-3-amino-4-methylpiperidine derivative.

G start D-Serine step1 Protection & Grignard Addition Intermediate 1a-d start->step1 step2 Ring-Closing Metathesis (RCM) Tetrahydropyridine Intermediate step1->step2 step3 Diastereoselective Hydrogenation Protected trans-3-Amino-4-methylpiperidine step2->step3 step4 Deprotection trans-3-Amino-4-methylpiperidine step3->step4 final Final Intermediate step4->final

Caption: Workflow for the Ring-Closing Metathesis (RCM) route.

Experimental Protocol (Route A):

  • Preparation of Ketone Intermediate: Starting from protected D-serine, the corresponding Garner's aldehyde is prepared. This aldehyde undergoes a Grignard reaction with methylmagnesium bromide, followed by Swern oxidation to yield the ketone intermediate.

  • Formation of Diene: The ketone is subjected to a Wittig reaction to install one double bond, followed by allylation to install the second, forming the key diene precursor.

  • Ring-Closing Metathesis (RCM): The diene is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a Grubbs catalyst (e.g., Grubbs' 2nd Generation) to effect the ring closure, yielding the N-protected tetrahydropyridine.

  • Diastereoselective Hydrogenation: The tetrahydropyridine intermediate is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The existing chiral center directs the hydrogenation to selectively form the trans diastereomer.[7]

  • Deprotection: The protecting groups on the nitrogen (e.g., Boc or Cbz) are removed under standard acidic or hydrogenolysis conditions to yield trans-3-amino-4-methylpiperidine.

Reproducibility Analysis (Route A):

  • Strengths:

    • Stereocontrol: Offers excellent control over both absolute and relative stereochemistry, which is a significant advantage for reproducibility. The use of a chiral pool starting material and a substrate-directed hydrogenation minimizes the formation of unwanted diastereomers.

    • Well-Defined Catalysis: RCM and hydrogenation are well-understood catalytic processes, and catalyst performance is generally consistent if proper handling procedures are followed.

  • Potential Challenges:

    • Multi-Step Nature: Longer synthetic sequences can lead to lower overall yields and more opportunities for variability to be introduced.[1]

    • Catalyst Sensitivity: Metathesis and hydrogenation catalysts can be sensitive to air, moisture, and impurities in the substrate or solvent. Strict adherence to inert atmosphere techniques is required.

    • Purification: Multiple chromatographic purifications are likely required, which can be a source of variability in yield and purity if not standardized.

Route B: Synthesis via Epoxide Ring-Opening

This classical approach involves the construction of a piperidine epoxide, followed by a regioselective ring-opening with an amine source. This strategy provides access to cis-3-amino-4-methylpiperidine derivatives.[8]

Overall Scheme: An N-protected 4-methyl-1,2,3,6-tetrahydropyridine is epoxidized. The resulting epoxide is then subjected to a regioselective ring-opening reaction with an azide source (e.g., sodium azide), followed by reduction to the amine.

G start N-benzyl-4-picoline step1 Reduction & Epoxidation N-benzyl-3-methyl-3,4-epoxi-piperidine start->step1 step2 Regioselective Ring-Opening (with Azide) Azido-alcohol Intermediate step1->step2 step3 Reduction of Azide Protected cis-3-Amino-4-methylpiperidine step2->step3 step4 Deprotection cis-3-Amino-4-methylpiperidine step3->step4 final Final Intermediate step4->final

Caption: Workflow for the Epoxide Ring-Opening route.

Experimental Protocol (Route B):

  • Preparation of Epoxide: N-benzyl-4-picoline is reduced to N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. This olefin is then treated with an epoxidizing agent like m-CPBA to form N-benzyl-3-methyl-3,4-epoxi-piperidine.

  • Epoxide Ring-Opening: The epoxide is dissolved in a suitable solvent system (e.g., ethanol/water) and treated with sodium azide (NaN₃) and a Lewis acid or ammonium chloride to facilitate the regioselective opening at the C4 position, yielding the corresponding azido-alcohol.

  • Azide Reduction: The azido group is reduced to the primary amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using a reagent like triphenylphosphine (Staudinger reaction).

  • Deprotection: The N-benzyl group is removed via catalytic hydrogenolysis (H₂, Pd/C) to afford cis-3-amino-4-methylpiperidine.

Reproducibility Analysis (Route B):

  • Strengths:

    • Fewer Steps: This route is potentially shorter, which can improve overall yield and reduce opportunities for error.[9]

    • Readily Available Starting Materials: The starting materials are generally more common and less expensive than those in Route A.

  • Potential Challenges:

    • Regioselectivity: The key ring-opening step's success hinges on achieving high regioselectivity. Minor changes in reaction conditions (temperature, pH) could lead to the formation of the undesired regioisomer, complicating purification and reducing yield.

    • Safety: Sodium azide is highly toxic and potentially explosive. Handling this reagent requires strict safety protocols, which can be a barrier to implementation and reproducibility in some labs.

    • Diastereomeric Purity: While this route is reported to favor the cis product, achieving high diastereomeric excess may require careful optimization and potentially challenging purification to remove any minor trans isomer formed.

Part 3: Final Amide Coupling: A Robust Transformation

Once the desired 3-amino-4-methylpiperidine isomer is obtained and purified, the final step is the formation of the amide bond with 2-phenylacetic acid. This is one of the most reliable and well-understood reactions in organic chemistry, contributing positively to the overall reproducibility of the final synthesis.

Experimental Protocol (Amide Coupling):

  • Activation of Carboxylic Acid: In a suitable aprotic solvent (e.g., DMF or DCM), 2-phenylacetic acid (1.0 eq) is combined with a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like DIPEA (2.0 eq). The mixture is stirred for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: A solution of 3-amino-4-methylpiperidine (1.0 eq) in the same solvent is added to the activated ester mixture.

  • Reaction: The reaction is stirred at room temperature for 2-12 hours, with progress monitored by TLC or LC-MS.[10][11]

  • Work-up and Purification: The reaction is quenched with water or a mild aqueous base, and the product is extracted with an organic solvent. The final product, 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, is purified by column chromatography or crystallization.

Reproducibility Analysis (Amide Coupling):

  • High Reliability: Modern peptide coupling reagents are highly efficient and produce minimal side products, making this step very reproducible.

  • Standardized Procedure: The protocol is standard across the industry, and deviations in outcome are typically traced back to the purity of the two starting materials rather than the coupling process itself.

Part 4: Analytical Validation for a Self-Validating System

To ensure reproducibility, a robust analytical framework must be integrated at every stage of the synthesis. This creates a self-validating system where the identity and purity of each intermediate are confirmed before proceeding to the next step.[12]

Technique Purpose in this Synthesis Stage of Application
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress (disappearance of starting material, appearance of product).[11][13]All reaction steps.
Nuclear Magnetic Resonance (NMR) Unambiguous structural confirmation of all intermediates and the final product. Provides information on stereochemistry (e.g., via NOE experiments).[12]After purification of each intermediate.
Mass Spectrometry (MS) Confirmation of molecular weight for all intermediates and the final product. Often coupled with LC (LC-MS) for reaction monitoring.[10][14]All reaction steps and final product analysis.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity for all isolated intermediates and the final product. Can be used to determine diastereomeric ratio.[12]After purification of each intermediate and for final product release.
Infrared (IR) Spectroscopy Confirmation of functional group transformations (e.g., appearance of amide C=O stretch, disappearance of azide stretch).[12]After purification of key intermediates.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the target molecule, but they present a trade-off between stereocontrol and operational simplicity.

  • Route A (Ring-Closing Metathesis) is recommended for applications where absolute stereochemical purity is paramount . Its reliance on well-defined catalytic steps and a chiral pool starting material provides a more robust, albeit longer, path to a single, desired stereoisomer. The challenges are primarily related to cost and the handling of sensitive catalysts, but these are manageable in a controlled laboratory setting.

  • Route B (Epoxide Ring-Opening) may be preferable for initial exploratory work or if the cis isomer is specifically desired. Its shorter sequence and use of cheaper starting materials are advantageous. However, its reproducibility is more susceptible to variations in reaction conditions affecting the crucial regioselective ring-opening step. The use of sodium azide also introduces a significant safety consideration.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the required scale, budget, and, most importantly, the stringency of the stereochemical purity requirements for the final compound. For any chosen route, establishing a rigorous analytical and process control strategy as outlined in Part 4 is essential for ensuring true, cross-laboratory reproducibility.

References

  • Gil, L. F., et al. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Hu, X. E., et al. (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters, 4(25), 4499–4502. Available at: [Link]

  • Badu-Tawiah, A., et al. (2013). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances, 3(42), 19515-19521. Available at: [Link]

  • SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis. Available at: [Link]

  • Ghasemi, J., & Niazi, A. (2009). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 1(1), 61-66. Available at: [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • Pace, V. (2021). Reproducibility in chemistry research. RSC Advances, 11(58), 36573-36580. Available at: [Link]

  • Ananikov, V. P., et al. (2023). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Available at: [Link]

  • Mettler-Toledo. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube. Available at: [Link]

  • Bull, J., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Available at: [Link]

  • Ananikov, V. P., et al. (2023). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ChemRxiv. Available at: [Link]

  • Alcami, M. (2025). Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. Available at: [Link]

Sources

A Comparative Guide to Assessing Cross-Reactivity of Novel Piperidine-Based Compounds in Enzyme-Linked Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one (CMPD-X)

Abstract

In the landscape of modern drug discovery, ensuring target specificity is a cornerstone of developing safe and effective therapeutics. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, its conformational flexibility and ability to engage in various molecular interactions necessitate rigorous profiling for off-target activities. This guide presents a comprehensive framework for evaluating the cross-reactivity of a novel piperidine-containing compound, 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, hereafter referred to as CMPD-X , using enzyme-linked biological assays. We provide detailed experimental protocols, comparative data analysis against control compounds, and a rationale for the strategic decisions made throughout the workflow, offering a self-validating system for researchers engaged in lead optimization.

Introduction: The Imperative of Selectivity Profiling

The journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being the optimization of the compound's selectivity profile. A highly selective compound interacts primarily with its intended biological target, minimizing the potential for adverse effects mediated by unintended targets.[3] Conversely, a non-selective compound may bind to multiple proteins, which can be a significant liability.[4] Therefore, early and systematic assessment of cross-reactivity is not merely a regulatory requirement but a critical step in mitigating late-stage attrition in drug development.[5]

This guide uses CMPD-X, a novel compound featuring a 3-amino-4-methylpiperidine core, as a case study. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes such as kinases and proteases.[6][7][8] For the purpose of this guide, we will hypothesize that CMPD-X has been designed as a potent inhibitor of Kinase A , a key enzyme in a cancer-related signaling pathway. Our objective is to rigorously assess its selectivity against a panel of related and unrelated kinases using a robust, enzyme-linked immunosorbent assay (ELISA)-based methodology.[9][10][11]

Experimental Design & Rationale

A robust cross-reactivity assessment is built on a logical, multi-tiered approach. Our strategy involves establishing the on-target potency of CMPD-X, followed by a broad screening against a panel of kinases, and finally, a comparison with control compounds that represent the desired and undesired selectivity profiles.

Compound Panel

To contextualize the performance of CMPD-X, we include two comparator compounds:

  • Comparator 1 (Selective Inhibitor): A well-characterized, highly selective inhibitor of Kinase A, known for its minimal off-target effects. This compound serves as our benchmark for an ideal selectivity profile.

  • Comparator 2 (Non-Selective Inhibitor): A known multi-kinase inhibitor with activity against Kinase A and several other kinases. This compound represents a "dirty" drug profile and helps to validate the sensitivity of our cross-reactivity panel.

Assay Principle: Competitive ELISA for Kinase Activity

The core of our screening platform is a competitive enzyme-linked assay. This format is highly sensitive and adaptable for high-throughput screening.[12][13] The principle relies on the competition between CMPD-X and a known, labeled tracer molecule that binds to the kinase of interest. The amount of tracer binding is inversely proportional to the inhibitory activity of the test compound.

The causality behind this choice is twofold: first, it allows for the use of a single detection system across multiple kinase targets, ensuring consistency. Second, by measuring the displacement of a known binder, we can confidently determine the inhibitory constant (IC50) of our test compounds.

ELISA_Principle cluster_well Microplate Well cluster_reagents Reagents Added Kinase_A Kinase A (Coated) Detection Streptavidin-HRP & Substrate Addition Kinase_A->Detection Bound Tracer Detected CMPD_X CMPD-X (Inhibitor) CMPD_X->Kinase_A Binds (Inhibits) Tracer Biotinylated Tracer Tracer->Kinase_A Competes for Binding Signal Signal is inversely proportional to CMPD-X potency Detection->Signal Colorimetric Signal

Caption: Principle of the competitive ELISA for kinase inhibition.

Kinase Panel Selection for Cross-Reactivity Screening

The selection of the kinase panel is a critical decision. A well-designed panel should include:

  • Closely Related Kinases: Members of the same family as Kinase A, as these are the most probable off-targets due to structural homology in the ATP-binding pocket.

  • Distantly Related Kinases: Kinases from different branches of the kinome to assess broader selectivity.

  • Commonly Implicated Off-Targets: Kinases that are frequently involved in drug-induced toxicities (e.g., certain members of the SRC family, VEGFR).

This tiered approach ensures a comprehensive yet cost-effective screening cascade.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and trustworthy data. The following sections detail the core methodologies.

Protocol 1: In Vitro Kinase Inhibition Assay (Primary Target)

This protocol establishes the potency (IC50) of CMPD-X against its primary target, Kinase A.

Materials:

  • 96-well high-binding polystyrene microplates

  • Recombinant Human Kinase A

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Buffer (e.g., Tris-buffered saline with 0.1% BSA)

  • CMPD-X and control compounds, serially diluted in DMSO

  • Biotinylated Tracer Molecule

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: Coat wells with 100 µL of Kinase A (e.g., 1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Compound Addition: Add 50 µL of Assay Buffer to all wells. Add 2 µL of serially diluted compounds (including CMPD-X and controls) or DMSO (for vehicle control) to the appropriate wells.

  • Tracer Addition: Add 50 µL of biotinylated tracer (at a pre-determined concentration, e.g., EC50) in Assay Buffer to all wells.

  • Incubation: Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2, but perform 5 washes.

  • Detection: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step as in step 8.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of the inhibitor and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cross-Reactivity Profiling Workflow

This workflow utilizes the principles of Protocol 1 but applies it across a panel of selected kinases.

Workflow cluster_prep Preparation cluster_assay Assay Execution (Parallel Processing) cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (CMPD-X & Controls) Kinase_A_Assay Run Assay for Kinase A Compound_Prep->Kinase_A_Assay Kinase_B_Assay Run Assay for Kinase B Compound_Prep->Kinase_B_Assay Kinase_N_Assay ... for Kinase N Compound_Prep->Kinase_N_Assay Plate_Prep Coat & Block Plates (One plate per Kinase) Plate_Prep->Kinase_A_Assay Plate_Prep->Kinase_B_Assay Plate_Prep->Kinase_N_Assay Data_Acq Read Plates (450 nm) Kinase_A_Assay->Data_Acq Kinase_B_Assay->Data_Acq Kinase_N_Assay->Data_Acq IC50_Calc Calculate IC50 Values for each Compound-Kinase Pair Data_Acq->IC50_Calc Selectivity_Score Calculate Selectivity Score (IC50_off-target / IC50_on-target) IC50_Calc->Selectivity_Score Final_Report Generate Comparative Report Selectivity_Score->Final_Report

Caption: High-level workflow for cross-reactivity profiling.

Results and Data Interpretation

The following tables present hypothetical but plausible data from our comparative analysis.

Table 1: Potency (IC50) of Test Compounds Against Primary Target (Kinase A)
CompoundIC50 against Kinase A (nM)
CMPD-X 15
Comparator 1 (Selective)10
Comparator 2 (Non-Selective)30

This data indicates that CMPD-X is a potent inhibitor of its intended target, with potency comparable to the selective control compound.

Table 2: Cross-Reactivity Profile and Selectivity Scores

The selectivity score is calculated as (IC50 for Off-Target Kinase) / (IC50 for Kinase A). A higher score indicates greater selectivity for the primary target.

Kinase TargetCMPD-X IC50 (nM)CMPD-X Selectivity ScoreComparator 1 Selectivity ScoreComparator 2 Selectivity Score
Kinase A (Primary) 15 1 1 1
Kinase B (Family)503.3>10002
Kinase C (Family)25016.7>10005
Kinase D (Distant)1,20080>100015
Kinase E (Distant)>10,000>667>100020
Kinase F (Toxicity)80053.3>100010
Interpretation of Results

The data presented in Table 2 provides critical insights into the selectivity profile of CMPD-X:

  • On-Target Potency: CMPD-X is confirmed as a potent inhibitor of Kinase A.

  • Cross-Reactivity within the Target Family: CMPD-X demonstrates significant cross-reactivity against Kinase B, with only a 3.3-fold selectivity over its primary target. This is a common challenge in kinase inhibitor development and suggests that the binding modes within the ATP pockets of Kinase A and Kinase B are highly similar.

  • Broader Selectivity: The compound shows moderate to good selectivity against more distantly related kinases (D, E, F), with selectivity scores ranging from 53 to over 600.

  • Comparative Analysis:

    • Compared to Comparator 1 , CMPD-X has a significantly poorer selectivity profile, particularly against closely related kinases.

    • Compared to Comparator 2 , CMPD-X is considerably more selective, suggesting it is not a promiscuous, non-specific inhibitor but rather has a defined, albeit not perfectly clean, off-target profile.

Conclusion and Strategic Implications

This comprehensive guide demonstrates a robust methodology for assessing the cross-reactivity of a novel piperidine-based compound, CMPD-X, using enzyme-linked assays. Our findings reveal that while CMPD-X is a potent inhibitor of its intended target, Kinase A, it exhibits notable cross-reactivity against the closely related Kinase B.

Key Takeaways:

  • The 3-amino-4-methylpiperidine scaffold in CMPD-X likely contributes to high-affinity binding but does not, in its current form, confer perfect selectivity.

  • The identified cross-reactivity with Kinase B must be evaluated in the context of the therapeutic indication. If inhibition of Kinase B is known to cause toxicity, medicinal chemistry efforts should be directed at improving selectivity. This could involve structure-activity relationship (SAR) studies to identify moieties that can exploit subtle differences between the Kinase A and Kinase B active sites.

  • If Kinase B inhibition is benign or even beneficial for the target disease, this polypharmacology could be an asset.

This case study underscores the necessity of performing early, systematic, and comparative cross-reactivity profiling. The use of validated, enzyme-linked assays provides a reliable and scalable platform to generate the critical data needed to guide informed decisions in any drug discovery program.

References

  • MBL Life Science. The principle and method of ELISA. [Link]

  • Al-Boudi, A. et al. (2023). Enzyme-Linked Immunosorbent Assay (ELISA). In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • BioChain Institute Inc. ELISA Test Procedures. [Link]

  • Retter Automation. (2026). What Tools Are Available for Specificity Testing During Drug Development? [Link]

  • Wang, J. et al. (2015). Specificity quantification for ligand binding and drug discovery. Journal of the American Chemical Society. [Link]

  • Pulkkinen, O. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS Computational Biology. [Link]

  • BioSolveIT. Compound Prioritization. [Link]

  • Frontiers in Molecular Biosciences. (2024). Identification of first active compounds in drug discovery. how to proceed? [Link]

  • de Laszlo, S. E. et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone. [Link]

  • Chemspace. 1-{3-[benzyl(methyl)amino]piperidin-1-yl}-2-methoxyethan-1-one. [Link]

  • PubChem. 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone. [Link]

  • PubChem. 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one. [Link]

  • Grygorenko, O. O. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel). [Link]

  • Szałata, K. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Meltzer, P. C. et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone. [Link]

  • PubChem. 1-[4-[3-[4-[(2S)-2-amino-3-pyridin-4-ylpropanoyl]piperazin-1-yl]propoxy]phenyl]hexan-1-one. [Link]

  • Kiricojević, V. D. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • Al-Zoubi, W. et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. [Link]

  • PubChem. 3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-amino-2,3,4,5-tetrahydropyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide. [Link]

  • Sahu, S. K. et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]

  • Thomas, L. et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor... Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Krchnak, V. et al. (2024). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Karczmarzyk, Z. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. [Link]

  • Lozynskyi, A. V. et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • WebQC. 1-phenylethanone. [Link]

Sources

Safety Operating Guide

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to the Safe Handling and Disposal of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

As a pharmaceutical intermediate, 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one presents specific handling and disposal challenges. Structurally, this compound features a piperidine ring substituted with a free primary amine and an N -phenylacetyl moiety. The presence of the primary aliphatic amine dictates its chemical reactivity—specifically its basicity, nucleophilicity, and potential for aquatic toxicity.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, spill response, and final disposal of this compound.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards. The primary amine at the C3 position of the piperidine ring is highly nucleophilic. Consequently, it is incompatible with strong oxidizing agents and will react exothermically with strong acids[1]. Furthermore, aliphatic amines are known to be corrosive to skin and mucosal membranes, and they pose a significant environmental hazard if released into the water supply[2].

Table 1: Hazard Profile and Required Engineering Controls

Hazard ClassCausality / Molecular MechanismRequired PPEEngineering Controls
Corrosive / Irritant The basic primary amine abstracts protons from physiological environments, causing tissue damage.Nitrile gloves (double-gloving recommended), splash goggles, lab coat[3].Handle inside a certified chemical fume hood.
Reactivity Nucleophilic amine reacts violently with strong acids and oxidizers.Standard PPE; use blast shields for large-scale reactions.Segregate storage; use secondary containment.
Environmental Amine-based pharmaceutical intermediates disrupt aquatic ecosystems and resist standard wastewater treatment.N/A (Focus on containment).Zero-drain disposal policy; dedicated waste streams.

Immediate Safety & Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination. The logic here is to neutralize the basicity safely without triggering a violent exothermic reaction.

Step-by-Step Spill Methodology:

  • Evacuation and Assessment: Isolate the spill area immediately. Assess whether the spill is manageable at the bench scale (<500 mL/g) or requires an institutional HazMat response.

  • Don PPE: Equip chemical-resistant nitrile gloves, splash-proof safety goggles, and a standard laboratory coat[3].

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow. Causality: Do not use combustible materials like sawdust, as the amine may react and generate heat.

  • Neutralization (Critical Step): Carefully apply a weak solid acid, such as sodium bisulfate, to the spill. Causality: Using a weak solid acid neutralizes the basic amine to form a stable salt, reducing its volatility and corrosivity without the violent exotherm that would occur if a strong liquid acid (like concentrated HCl) were used[1].

  • Collection: Sweep the neutralized, absorbed mixture using a non-sparking tool and place it into a wide-mouthed High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with water and a mild detergent. Collect all rinsate as hazardous waste.

SpillResponse Start Spill Detected Assess Assess Volume & Concentration Start->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Neutralize Neutralize (Optional) (Dilute Acid / Sodium Bisulfate) Contain->Neutralize Collect Collect in Compatible HDPE Container Neutralize->Collect Label Label as Hazardous Waste (Basic Organic) Collect->Label Dispose Transfer to Satellite Accumulation Area Label->Dispose

Workflow for the immediate containment, neutralization, and collection of amine-based chemical spills.

Waste Segregation & Containerization

Proper logistical management of chemical waste prevents dangerous intra-container reactions and ensures compliance with Environmental Protection Agency (EPA) standards.

Step-by-Step Segregation Methodology:

  • Waste Segregation: Strictly isolate this compound from halogenated solvents, heavy metals, and strong acids[3]. Causality: Mixing basic aliphatic amines with halogenated solvents can lead to the slow formation of quaternary ammonium salts or other reactive intermediates, which complicates disposal and drastically increases institutional disposal costs[2].

  • Containerization: Store waste in a dedicated, compatible container. HDPE or borosilicate glass is required. Causality: Basic amines can slowly degrade certain lower-grade plastics (like standard PET) over time; HDPE provides a robust, chemically inert barrier.

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic/Basic Organic" and explicitly write out the chemical name. Never use abbreviations.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and heat sources.

Final Disposal Protocol: High-Temperature Incineration

Under no circumstances should 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one be flushed down the sanitary sewer or disposed of in normal municipal trash[4]. The mandated disposal route for this class of pharmaceutical intermediates is high-temperature incineration via a licensed commercial hazardous waste facility.

The Causality of Incineration: High-temperature incineration (operating at temperatures often exceeding 1000°C) is required by the EPA to achieve a 99.99% Destruction and Removal Efficiency (DRE) for principal organic hazardous constituents[5].

  • Thermal Oxidation: The intense heat breaks the robust carbon-nitrogen and carbon-carbon bonds of the piperidine ring and amide linkage, converting the molecule entirely into carbon dioxide, water vapor, and nitrogen oxides (NOx).

  • Exhaust Scrubbing: Because the combustion of amines generates toxic NOx gases, the commercial incinerator utilizes advanced exhaust scrubbing systems to neutralize these emissions before they reach the atmosphere, thereby preventing environmental contamination and acid rain[4].

DisposalPathway Gen Waste Generation (Amine Intermediate) Seg Segregation (Isolate from Acids/Oxidizers) Gen->Seg Store Satellite Accumulation (HDPE/Glass, Vented) Seg->Store Transport Licensed HazMat Transport Store->Transport Incinerate High-Temp Incineration (>99.99% DRE) Transport->Incinerate Scrub Exhaust Scrubbing (NOx Removal) Incinerate->Scrub

Cradle-to-grave disposal pathway for aliphatic amines, culminating in high-temperature incineration.

References

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures - Laboratory Safety Guide." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium." Available at: [Link]

  • Scribd. "LabSafetyGuide Full - Chemical Disposal Procedures." Available at: [Link]

  • SlideServe. "Industrial Waste Management PowerPoint Presentation (Prudent Practices in the Laboratory)." Available at: [Link]

Sources

Personal protective equipment for handling 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal of Novel Phenyl-Piperidine Analogs: A Guide for Research Personnel

Disclaimer: This document provides guidance on the safe handling of the novel research chemical 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, for which comprehensive toxicological and safety data is not publicly available. As such, this compound must be treated as potentially hazardous. This guide is intended to supplement, not replace, a thorough, site-specific risk assessment and the institutional policies and procedures established by your organization's Environmental Health and Safety (EHS) department. All laboratory personnel must receive documented training on these procedures before commencing any work.

Pre-Operational Safety Briefing: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, a precautionary approach is mandatory. The chemical structure, containing a piperidine ring and a phenylethanone moiety, suggests potential biological activity. Therefore, until proven otherwise, this compound should be handled as a substance with unknown toxicity and potential for dermal, ocular, and respiratory irritation.

A mandatory pre-work safety review must be conducted by the Principal Investigator and all involved researchers. This review should cover the procedures outlined in this guide, the location of emergency equipment, and the specific emergency contact information for the facility.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is based on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ocular contact. The following table outlines the minimum required PPE for handling 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one in both its solid (powder) and dissolved (solution) forms.

PPE Type Specification Rationale
Hand Protection Double-gloving: Nitrile inner glove, Neoprene or Butyl Rubber outer glove.The inner nitrile glove provides a primary barrier and dexterity. The outer, more robust glove offers broader chemical resistance against potential solvents and the compound itself. This layered approach mitigates the risk of exposure from a single glove failure.
Eye Protection Chemical splash goggles with a full face shield.Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.
Body Protection Flame-resistant lab coat, fully fastened, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and contamination. The flame-resistant property is a general laboratory best practice.
Respiratory Protection A properly fitted N95 or higher respirator is required when handling the powdered form outside of a certified chemical fume hood.To prevent inhalation of fine particles. A risk assessment may indicate the need for a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, especially for larger quantities or if there is a risk of aerosolization.

Operational Workflow: From Preparation to Disposal

The following workflow is designed to ensure a safe and controlled environment throughout the handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase cluster_disposal Waste Disposal Phase prep_area Designate & Prepare Work Area don_ppe Don PPE (as per Section 2.0) prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate Segregate Waste Streams doff_ppe->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste

Caption: Workflow for Safe Handling of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one.

Step-by-Step Handling Procedure
  • Area Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure the fume hood has a recent certification and is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) before retrieving the compound.

  • Donning PPE:

    • Don PPE in the following order: lab coat, inner gloves, outer gloves, respirator (if required), and finally, face shield and goggles.

    • Check the integrity of all PPE before entering the handling area.

  • Handling the Compound (inside the fume hood):

    • For Solids: Carefully weigh the powdered compound on a weigh boat. Use a spatula to transfer the solid, minimizing any dust generation.

    • For Solutions: When dissolving the solid, slowly add the solvent to the solid to prevent splashing. If the dissolution is exothermic, proceed with caution and allow the solution to cool before sealing the container.

  • Decontamination and Cleanup:

    • Following the completion of the work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Wipe down all equipment that came into contact with the chemical.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield, goggles, lab coat, and finally, inner gloves.

    • Dispose of all disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Management and Disposal Plan

Proper segregation and labeling of waste are critical to ensure safe disposal and regulatory compliance.

Waste Stream Description Container Type Labeling Requirements
Solid Waste Contaminated gloves, weigh boats, bench paper, and any un-used solid compound.Lined, puncture-resistant container with a secure lid."Hazardous Waste," "Solid Chemical Waste," and the full chemical name: "1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one."
Liquid Waste Unused solutions of the compound and any solvent used for rinsing contaminated glassware.Sealable, chemically compatible container (e.g., glass or polyethylene)."Hazardous Waste," "Liquid Chemical Waste," the full chemical name, and the solvent(s) used.
Sharps Waste Contaminated needles, syringes, or razor blades.Puncture-proof sharps container."Hazardous Sharps Waste" and the chemical name.

All waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area away from general laboratory traffic until collected by your institution's EHS department.

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. If the spill is large or you are unsure how to proceed, evacuate the laboratory and contact your institution's emergency response team.

References

  • General Laboratory Safety: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," National Research Council, The National Academies Press, 2011. [Link]

  • Glove Selection: "Glove Selection and Usage," University of California, Berkeley, Environmental Health & Safety. [Link]

  • Hazardous Waste Management: "Managing Your Hazardous Waste: A Guide for Small Businesses," United States Environmental Protection Agency. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.